Danicopan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903768-17-1 | |
| Record name | Danicopan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danicopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DANICOPAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Danicopan's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danicopan (Voydeya™) is a first-in-class, orally administered small molecule inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[1][2][3] By reversibly binding to and inhibiting factor D, this compound effectively blocks the initiation and amplification of the AP cascade.[4][5][6] This targeted mechanism prevents the formation of the AP C3 convertase (C3bBb), thereby reducing the downstream generation of C3 fragments and the subsequent membrane attack complex (MAC).[7][8] This dual action addresses both C3-mediated extravascular hemolysis (EVH) and, by reducing amplification, contributes to the control of MAC-mediated intravascular hemolysis (IVH).[1][3] this compound is approved as an add-on therapy to C5 inhibitors (eculizumab or ravulizumab) for the treatment of clinically significant EVH in adult patients with Paroxysmal Nocturnal Hemoglobinuria (PNH).[9][10]
Core Mechanism: Inhibition of Factor D
The complement system is a cornerstone of innate immunity, with three primary activation pathways: the classical, lectin, and alternative pathways, all converging at the cleavage of C3.[3] The alternative pathway functions as a crucial amplification loop for all three pathways.[5]
The central event in the alternative pathway is the formation of the C3 convertase, C3bBb. This process is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor B binds to C3(H₂O) or surface-bound C3b, forming a complex that is then cleaved by Factor D into Ba and Bb fragments. The larger Bb fragment remains bound, forming the active C3 convertase (C3bBb), which then proceeds to cleave more C3, leading to exponential amplification.[5][11]
This compound's primary mechanism of action is the direct, potent, and selective inhibition of Factor D.[4] By binding to Factor D, this compound prevents the cleavage of Factor B, thereby halting the formation of the AP C3 convertase.[8] This blockade at a rate-limiting step of the AP cascade effectively dampens the amplification loop that is critical for the progression of complement-mediated diseases.[5]
Signaling Pathway of this compound's Action
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medcentral.com [medcentral.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 11. Phase 2 study of this compound in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
Danicopan: A Technical Guide to a First-in-Class Oral Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danicopan (ALXN2040) is a first-in-class, orally bioavailable, small molecule inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system. By selectively targeting Factor D, this compound effectively blocks the amplification loop of the complement cascade, a key driver of both intravascular and extravascular hemolysis in complement-mediated diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy and safety data from key clinical trials, and detailed protocols for essential in vitro assays.
Introduction to this compound and the Complement System
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. It can be activated through three distinct pathways: the classical, lectin, and alternative pathways, all of which converge on the cleavage of the central protein, C3. The alternative pathway (AP) functions as a powerful amplification loop for all three pathways and is subject to spontaneous, low-level activation, requiring tight regulation to prevent damage to host cells.
Factor D is the rate-limiting enzyme of the AP.[1][2] It cleaves Factor B when the latter is bound to C3b, forming the AP C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a and C3b, leading to a rapid amplification of the complement response. Dysregulation of the AP is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH).
This compound is a potent and selective inhibitor of Factor D, designed to control the excessive AP activation that drives the clinical manifestations of PNH, particularly extravascular hemolysis (EVH).[3][4][5][6][7]
Mechanism of Action
This compound reversibly binds to and inhibits the enzymatic activity of Factor D.[4] This inhibition prevents the cleavage of Factor B, thereby blocking the formation of the AP C3 convertase (C3bBb).[4] By halting this pivotal step, this compound effectively suppresses the amplification of the complement cascade, leading to a reduction in the generation of downstream effectors, including the opsonin C3b and the membrane attack complex (MAC).[4] In the context of PNH, this dual action is crucial for controlling both C3-mediated extravascular hemolysis and MAC-mediated intravascular hemolysis.[4]
Pharmacokinetics and Pharmacodynamics
This compound is orally administered and exhibits dose-proportional increases in exposure at steady state.[1]
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Median Tmax | 3.7 hours | [6] |
| Protein Binding | 91.5% - 94.3% | [6] |
| Metabolism | Extensively metabolized via oxidation, reduction, and hydrolysis | [6] |
| Elimination | ~69% in feces, ~25% in urine | [6] |
| Mean Half-life | 7.9 hours | [6] |
| Effect of Food | High-fat meal increases AUC by ~25% and Cmax by ~93% | [6] |
Pharmacodynamic studies have demonstrated that this compound administration leads to a significant and dose-dependent inhibition of AP activity.[6] In clinical trials, co-administration of this compound at doses of 150-200 mg three times daily resulted in over 90% inhibition of AP activity.[6] This was accompanied by a decrease in plasma levels of complement component Bb by approximately 50% and a reduction in the fraction of circulating PNH red blood cells with C3 fragment deposition by over 50%.[6]
Clinical Efficacy
The clinical development of this compound has primarily focused on its use as an add-on therapy for PNH patients with clinically significant extravascular hemolysis despite treatment with C5 inhibitors.
Phase III ALPHA Trial (NCT04469465)
This pivotal, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound as an add-on to ravulizumab or eculizumab in PNH patients with clinically significant EVH.[3][8][9]
Table 2: Key Efficacy Outcomes of the ALPHA Phase III Trial at 12 Weeks
| Efficacy Endpoint | This compound + C5i (n=42) | Placebo + C5i (n=21) | p-value | Reference |
| Change in Hemoglobin from Baseline (g/dL), LSM (95% CI) | 2.94 (2.52 to 3.36) | 0.50 (-0.13 to 1.12) | <0.0001 | [3] |
| Patients with ≥2 g/dL Hemoglobin Increase without Transfusion (%) | 59.5 | 0 | <0.0001 | [4] |
| Transfusion Avoidance (%) | 83.3 | 42.9 | - | [9] |
| Change in FACIT-Fatigue Score from Baseline, LSM (95% CI) | 7.97 (5.71 to 10.23) | 1.85 (-1.58 to 5.28) | 0.0021 | [10] |
| LSM: Least Squares Mean; CI: Confidence Interval; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy-Fatigue |
Long-term data from the ALPHA trial demonstrated sustained improvements in hemoglobin levels and other clinical outcomes at 24 and 48 weeks.[8]
Phase II Clinical Trials
-
Add-on to Eculizumab (NCT03472885): In a Phase II study of PNH patients with an inadequate response to eculizumab, the addition of this compound (100-200 mg TID) resulted in a mean hemoglobin increase of 2.4 g/dL at 24 weeks and a significant reduction in transfusion requirements.[5][10][11][12][13][14]
-
Monotherapy (NCT03053102): A Phase II study in untreated PNH patients demonstrated that this compound monotherapy (100-200 mg TID) led to a mean hemoglobin increase of 1.7 g/dL and a significant reduction in LDH levels at day 84.[15]
Safety Profile
This compound has been generally well-tolerated in clinical trials.[3][5][8]
Table 3: Common and Serious Adverse Events from the ALPHA Phase III Trial
| Adverse Event | This compound + C5i (n=49) | Placebo + C5i (n=24) | Reference |
| Most Common TEAEs (≥10%) | [8] | ||
| COVID-19 | 21.3% | - | [8] |
| Diarrhea | 15% | - | [8] |
| Headache | 15% | - | [8] |
| Pyrexia | 13.8% | - | [8] |
| Nausea | 12.5% | - | [8] |
| Grade 3 Adverse Events | [3] | ||
| Increased Alanine Aminotransferase | 4% | 0% | [3] |
| Neutropenia | 4% | 0% | [3] |
| Serious Adverse Events | [3] | ||
| Cholecystitis | 2% | 0% | [3] |
| COVID-19 | 2% | 0% | [3] |
| TEAEs: Treatment-Emergent Adverse Events |
No deaths or meningococcal infections were reported in the this compound arm of the ALPHA trial.[3]
Experimental Protocols
Alternative Pathway Hemolytic Assay (APH50)
This assay measures the functional activity of the alternative complement pathway by quantifying the lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes
-
Gelatin veronal buffer with Mg2+ and EGTA (GVB-Mg-EGTA)
-
Patient serum or plasma
-
96-well round-bottom microplate
-
Spectrophotometer
Procedure:
-
Preparation of Rabbit Erythrocytes: Wash rabbit erythrocytes with GVB-Mg-EGTA until the supernatant is clear. Resuspend the erythrocytes to a final concentration of 2 x 10^8 cells/mL in GVB-Mg-EGTA.
-
Serum Dilution: Prepare serial dilutions of the test serum or plasma in GVB-Mg-EGTA in a 96-well microplate.
-
Incubation: Add the rabbit erythrocyte suspension to each well containing the diluted serum/plasma. Incubate the plate at 37°C for 30 minutes.[16][17]
-
Stopping the Reaction: Add cold GVB-EDTA to each well to stop the complement activation.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Absorbance Measurement: Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance at 415 nm to quantify the amount of hemoglobin released.[16][17]
-
Calculation: Calculate the percentage of hemolysis for each dilution relative to a 100% lysis control (erythrocytes in water). The AP50 value is the reciprocal of the serum dilution that causes 50% hemolysis.[18]
C3d Deposition Assay on PNH Erythrocytes by Flow Cytometry
This assay quantifies the deposition of C3d fragments on the surface of PNH red blood cells (erythrocytes).
Materials:
-
Whole blood from PNH patient
-
Phosphate-buffered saline (PBS)
-
APC-conjugated anti-CD59 monoclonal antibody (e.g., clone MEM-43)[19]
-
PE-conjugated anti-C3d monoclonal antibody (e.g., clone A250)[19]
-
Flow cytometer
Procedure:
-
Sample Preparation: Collect whole blood in an appropriate anticoagulant tube. Wash the red blood cells with PBS to remove plasma components.
-
Staining: Resuspend the washed erythrocytes in PBS. Add the APC-conjugated anti-CD59 and PE-conjugated anti-C3d antibodies at pre-titrated optimal concentrations.
-
Incubation: Incubate the cell suspension in the dark at room temperature for 30 minutes.
-
Washing: Wash the stained cells with PBS to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis:
Conclusion
This compound represents a significant advancement in the treatment of PNH, particularly for patients with persistent extravascular hemolysis on C5 inhibitor therapy. Its oral administration and targeted mechanism of action offer a promising therapeutic option to improve hematologic outcomes and quality of life. The data summarized in this technical guide provide a comprehensive resource for researchers and clinicians interested in the science and clinical application of this novel Factor D inhibitor.
References
- 1. Clinical Review - this compound (Voydeya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Study of this compound as Add-on Treatment to Ravulizumab or Eculizumab in Pediatric Participants With PNH Who Have Clinically Significant Extravascular Hemolysis | Clinical Research Trial Listing [centerwatch.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 8. Addition of this compound to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase 2 study of this compound in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase 2 study of this compound in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. haemoscan.com [haemoscan.com]
- 17. haemoscan.com [haemoscan.com]
- 18. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iris.cnr.it [iris.cnr.it]
A Technical Guide to First-in-Class Oral Proximal Complement Alternative Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the first-in-class oral proximal complement alternative pathway inhibitors, focusing on the core science, clinical data, and experimental methodologies. The information presented is intended for professionals in the fields of immunology, pharmacology, and drug development.
Introduction to the Complement Alternative Pathway and its Inhibition
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The alternative pathway (AP) of the complement system is a powerful amplification loop for complement activation and is implicated in the pathophysiology of numerous diseases when dysregulated. Proximal inhibition of the AP, by targeting key components like Factor B and Factor D, represents a promising therapeutic strategy for a range of complement-mediated disorders. This guide will focus on three first-in-class oral inhibitors: iptacopan, danicopan, and vemircopan.
Mechanism of Action of Proximal AP Inhibitors
Oral proximal AP inhibitors function by targeting the initial steps of the AP cascade, thereby preventing the amplification of the complement response.
Iptacopan: A Factor B Inhibitor
Iptacopan (LNP023, Fabhalta®) is a first-in-class, oral, small-molecule, reversible inhibitor of Factor B.[1][2] Factor B is a serine protease that, upon binding to C3b, is cleaved by Factor D to form the C3 convertase (C3bBb).[1] By binding to Factor B, iptacopan prevents the formation of the C3 convertase, a central enzyme in the AP amplification loop.[1][3] This upstream inhibition effectively controls both intravascular hemolysis (IVH) mediated by the membrane attack complex (MAC) and extravascular hemolysis (EVH) driven by C3b opsonization.[2][4][5] A key advantage of targeting Factor B is the preservation of the classical and lectin pathways, which remain available for immune defense against infections.[2]
Mechanism of Action of Iptacopan.
This compound and Vemircopan: Factor D Inhibitors
This compound (ALXN2040) and vemircopan (ALXN2050) are oral, small-molecule inhibitors of Factor D.[6][7][8] Factor D is a serine protease that is the rate-limiting enzyme for AP activation.[9] It circulates in its active form and its sole known substrate is Factor B bound to C3b. By binding to and inhibiting Factor D, these drugs prevent the cleavage of Factor B, thereby blocking the formation of the C3 convertase and halting the amplification of the AP.[6][10][11][12] This mechanism of action also controls both IVH and EVH.
Mechanism of Action of this compound and Vemircopan.
Clinical Data Summary
The following tables summarize the key quantitative data from pivotal clinical trials of iptacopan and this compound.
Iptacopan Clinical Trial Data
Table 1: Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH)
| Trial Name | Patient Population | Primary Endpoint | Result |
| APPLY-PNH | Adults with residual anemia despite anti-C5 therapy | Proportion of patients with ≥2 g/dL increase in hemoglobin from baseline without red blood cell (RBC) transfusions at 24 weeks. | Iptacopan was superior to anti-C5 therapy. |
| Sustained increase in hemoglobin of ≥2 g/dL without transfusions | 82.3% of patients on iptacopan achieved this endpoint.[2] | ||
| Hemoglobin level ≥12 g/dL without transfusions | 67.7% of patients on iptacopan achieved this endpoint. | ||
| APPOINT-PNH | Complement-inhibitor-naïve adults | Proportion of patients with ≥2 g/dL increase in hemoglobin from baseline without RBC transfusions at 24 weeks. | 92.2% of patients met the primary endpoint.[2] |
| Hemoglobin levels ≥12 g/dL without RBC transfusions | 62.8% of patients achieved this endpoint.[2][4] | ||
| Transfusion independence at 24 weeks | 97.6% of patients achieved this.[2] |
Table 2: Iptacopan in IgA Nephropathy (IgAN)
| Trial Name | Patient Population | Primary Endpoint | Result |
| APPLAUSE-IgAN | Adults with primary IgAN | Change in 24-hour urine protein to creatinine ratio (UPCR) from baseline at 9 months. | Iptacopan demonstrated a statistically significant 38.3% reduction in proteinuria compared to placebo.[5][6] |
This compound Clinical Trial Data
Table 3: this compound in Paroxysmal Nocturnal Hemoglobinuria (PNH) with Clinically Significant Extravascular Hemolysis (csEVH)
| Trial Name | Patient Population | Primary Endpoint | Result |
| ALPHA | Adults with PNH and csEVH on a C5 inhibitor (eculizumab or ravulizumab) | Change in hemoglobin from baseline at 12 weeks. | This compound as an add-on therapy met the primary endpoint. |
| Mean change in hemoglobin at 12 weeks | +2.94 g/dL in the this compound group vs. +0.50 g/dL in the placebo group.[1] | ||
| Transfusion avoidance through 12 weeks | 83% in the this compound group vs. 38% in the placebo group.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of these inhibitors are outlined below.
Alternative Pathway (AP) Hemolytic Assay
This assay is used to assess the functional activity of the alternative complement pathway and the inhibitory effect of compounds like iptacopan, this compound, and vemircopan.
Objective: To quantify the ability of a test compound to inhibit AP-mediated hemolysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes (Er)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
Test inhibitor (e.g., iptacopan) at various concentrations
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Wash rabbit erythrocytes in GVB/Mg-EGTA until the supernatant is clear. Resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test inhibitor.
-
Complement Activation: Add NHS (typically at a final concentration of 10-20%) to each well containing the inhibitor.
-
Incubation: Add the prepared rabbit erythrocyte suspension to each well. Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and hemolysis.
-
Lysis Quantification: Centrifuge the plate to pellet intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412-415 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (NHS without inhibitor) and a negative control (buffer only). Determine the IC50 value of the inhibitor.
AP Hemolytic Assay Workflow.
Factor D and Factor B Enzymatic Assays
These assays are employed to determine the direct inhibitory activity of compounds on their specific enzyme targets.
Objective: To measure the inhibition of Factor D or Factor B enzymatic activity by a test compound.
Materials:
-
Recombinant human Factor D or Factor B
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Assay buffer
-
Test inhibitor at various concentrations
-
96-well microtiter plates
-
Fluorometer or spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, add the test inhibitor at a range of concentrations.
-
Enzyme Addition: Add a fixed concentration of recombinant Factor D or Factor B to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate.
-
Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance over time at a specific wavelength.
-
Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Conclusion
The development of first-in-class oral proximal complement alternative pathway inhibitors marks a significant advancement in the treatment of complement-mediated diseases. Iptacopan, a Factor B inhibitor, and this compound, a Factor D inhibitor, have demonstrated substantial clinical benefit in PNH and other indications, offering patients a more convenient and effective therapeutic option. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. As our understanding of the role of the alternative pathway in various diseases continues to grow, the therapeutic potential of these targeted inhibitors is likely to expand. Vemircopan, another Factor D inhibitor, showed promise but its development for PNH was halted due to instances of hemolysis, highlighting the complexities of targeting this pathway.[13] Continued research and clinical investigation are crucial to fully realize the potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. ccjm.org [ccjm.org]
- 4. novartis.com [novartis.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. novartis.com [novartis.com]
- 7. medpagetoday.com [medpagetoday.com]
- 8. APPLAUSE-IgAN: Iptacopan improves proteinuria in IgA nephropathy - Medical Conferences [conferences.medicom-publishers.com]
- 9. novartis.com [novartis.com]
- 10. Long-term ALPHA Phase III trial data showed this compound as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patient-reported improvements in paroxysmal nocturnal hemoglobinuria treated with iptacopan from 2 phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibition of the Alternative Complement Pathway by Danicopan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and immune surveillance. However, its dysregulation can lead to a cascade of inflammatory and cell-damaging events, contributing to the pathophysiology of numerous diseases. The alternative pathway (AP) of the complement system is a key amplification loop for all complement-activating pathways. Danicopan (ALXN2040) is a first-in-class, orally administered small molecule inhibitor of Factor D, a serine protease that is the rate-limiting enzyme in the activation of the AP. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the experimental protocols used to characterize its activity.
Introduction to the Alternative Complement Pathway and the Role of Factor D
The alternative complement pathway (AP) is one of three pathways of complement activation, alongside the classical and lectin pathways.[1] A unique feature of the AP is its continuous, low-level activation, known as "tick-over," which allows for rapid surveillance against invading pathogens.[2] This process is tightly regulated on host cells to prevent self-damage.
Factor D is a serine protease that is essential for the activation and amplification of the AP.[3][4][5] It circulates in the plasma in an active form and its primary function is to cleave Factor B when it is bound to C3b (or its hydrolyzed form, C3(H2O)), forming the C3 convertase (C3bBb).[4][5][6] This C3 convertase then cleaves more C3 into C3a (an anaphylatoxin) and C3b, leading to a powerful amplification loop that is central to the effector functions of the complement system, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).[6][7] Given its pivotal and rate-limiting role, Factor D is a strategic therapeutic target for diseases driven by excessive AP activation.[6][8]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Factor D.[9] It reversibly binds to Factor D, blocking its ability to cleave Factor B.[1][8] This inhibition prevents the formation of the AP C3 convertase (C3bBb), thereby halting the amplification loop of the complement cascade.[1][8] By acting at this proximal point in the pathway, this compound effectively downregulates the generation of all downstream effectors, including C3b opsonization and the formation of the MAC, which is responsible for intravascular hemolysis in diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH).[1][8] This mechanism addresses both intravascular and extravascular hemolysis in PNH.[10]
Figure 1. Mechanism of Action of this compound in the Alternative Complement Pathway.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized through a series of in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 0.54 nM | Dissociation constant for human Factor D, indicating high binding affinity. | [9] |
| IC50 (Bb Production) | 0.015 µM | Concentration required to inhibit 50% of Bb fragment production from Factor B cleavage by Factor D. | [1] |
| IC50 (Hemolysis) | 4 nM - 27 nM | Concentration range required to inhibit 50% of alternative pathway-mediated hemolysis of PNH red blood cells. | [1] |
Table 2: Clinical Pharmacodynamic and Efficacy Data (PNH Studies)
| Parameter | Dosage | Observation | Reference |
| Alternative Pathway (AP) Activity | 100-200 mg TID | >90% inhibition of AP activity in patients with PNH on ravulizumab or eculizumab. | [1] |
| Plasma Bb Fragment Levels | 100-200 mg TID | Significant reduction from baseline in PNH patients. | |
| C3 Fragment Deposition | 100-200 mg TID | >50% decrease in the fraction of circulating PNH red blood cells with C3 fragment deposition. | [1] |
| Lactate Dehydrogenase (LDH) | 100-200 mg TID | Significant reduction from baseline in untreated PNH patients, indicating inhibition of intravascular hemolysis. | [11] |
| Hemoglobin | 100-200 mg TID | Clinically meaningful increases in hemoglobin levels in both untreated PNH patients and as an add-on to C5 inhibitors. | [11][12] |
Experimental Protocols
The characterization of this compound's activity relies on a suite of specialized assays. The methodologies for key experiments are detailed below.
Factor D Binding Affinity
-
Method: Surface Plasmon Resonance (SPR) is typically used to measure the binding kinetics and affinity of small molecules to their protein targets.
-
Protocol Outline:
-
Recombinant human Factor D is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In Vitro Hemolysis Assay
-
Method: This assay measures the ability of a compound to inhibit complement-mediated lysis of red blood cells (RBCs). For PNH, erythrocytes from patients are particularly relevant.
-
Protocol Outline:
-
PNH patient erythrocytes or rabbit erythrocytes (a standard model) are washed and resuspended to a standardized concentration.
-
The RBCs are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound or a vehicle control.
-
The mixture is incubated at 37°C to allow for complement activation and hemolysis.
-
The reaction is stopped by adding ice-cold saline or a chelating agent like EDTA.
-
The samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 412 nm).
-
The percentage of hemolysis is calculated relative to a positive control (100% lysis with water) and a negative control (buffer only).
-
IC50 values are determined by plotting the percentage of hemolysis against the concentration of this compound.
-
Figure 2. Experimental Workflow for the In Vitro Hemolysis Assay.
Alternative Pathway (AP) Functional Assay (Wieslab®)
-
Method: A commercial enzyme-linked immunosorbent assay (ELISA) designed to measure the functional activity of the alternative complement pathway.[4][5][9]
-
Protocol Outline:
-
Microtiter wells are coated with specific activators of the alternative pathway.
-
Patient serum samples are diluted in a buffer that contains a specific blocker for the classical pathway, ensuring only the AP is activated.[9]
-
During incubation, complement is activated by the coating, leading to the formation of the C5b-9 membrane attack complex (MAC).
-
The wells are washed, and the deposited C5b-9 is detected using a specific alkaline phosphatase-labeled antibody against the neoantigen expressed during MAC formation.[9]
-
After another washing step, a substrate solution is added, and the color development is measured by absorbance.
-
The amount of complement activation is proportional to the color intensity and is compared to that of a normal human serum control.[6]
-
C3 Fragment Deposition Assay
-
Method: Flow cytometry is used to quantify the deposition of C3 fragments (such as C3d) on the surface of erythrocytes.[4]
-
Protocol Outline:
-
Whole blood samples are collected from patients.
-
The samples are stained with a fluorescently-labeled antibody specific for a C3 fragment, such as a FITC-conjugated anti-human C3d antibody.[4]
-
Erythrocytes are identified based on their forward and side scatter properties in the flow cytometer.
-
The fluorescence intensity on the surface of the red blood cells is measured.
-
The percentage of C3-positive erythrocytes and the mean fluorescence intensity are quantified to determine the extent of C3 fragment deposition.
-
Bb Fragment Quantification
-
Method: A commercial ELISA kit is used to measure the concentration of Bb fragment in plasma, a specific marker of Factor B cleavage and AP activation.[5]
-
Protocol Outline:
-
Plasma samples are collected from patients.
-
The samples are added to microtiter wells pre-coated with an antibody specific for the Bb fragment.
-
After incubation and washing, a second, enzyme-linked antibody that also binds to the Bb fragment is added.
-
Following another incubation and wash step, a substrate is added, and the resulting color change is measured spectrophotometrically.
-
The concentration of Bb in the samples is determined by comparison to a standard curve generated with known concentrations of Bb fragment.
-
Conclusion
This compound is a highly potent and selective oral inhibitor of Factor D, which effectively controls the activation and amplification of the alternative complement pathway. Its mechanism of action, characterized by the prevention of C3 convertase formation, has been demonstrated to translate into clinically meaningful benefits for patients with PNH by addressing both intravascular and extravascular hemolysis. The data summarized in this guide, derived from a range of established in vitro and clinical assays, provide a robust foundation for understanding the therapeutic potential of this compound in PNH and other complement-mediated diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. ashpublications.org [ashpublications.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. [Pharmacological characteristics and clinical study results of this compound (Voydeya® tablets)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibl-america.com [ibl-america.com]
- 10. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 11. Phase 2 study of this compound in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Danicopan's Effect on the Amplification Loop of the Complement System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danicopan (ALXN2040) is a first-in-class, orally administered small molecule inhibitor of complement Factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[1] By selectively targeting Factor D, this compound effectively blocks the amplification loop of the complement cascade, a key driver of complement-mediated diseases. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on the complement system's amplification loop, and a summary of key preclinical and clinical data. Detailed methodologies for the principal assays used to characterize this compound's effects are also presented, along with visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Complement System and the Alternative Pathway Amplification Loop
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of the central component, C3, leading to a terminal cascade that results in the formation of the membrane attack complex (MAC) and subsequent cell lysis.
The alternative pathway is unique in that it is continuously active at a low level through a process known as "C3 tick-over" and serves as a powerful amplification loop for all three complement pathways.[2] This amplification is driven by a positive feedback mechanism where newly generated C3b molecules can form additional C3 convertases (C3bBb), leading to an exponential increase in complement activation on target surfaces.[2] Factor D is the rate-limiting enzyme in the formation of the AP C3 convertase, making it a strategic target for therapeutic intervention in diseases characterized by excessive complement activation.[3][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Factor D.[5] It binds to Factor D with high affinity, preventing it from cleaving Factor B that is bound to C3b or its hydrolyzed form, C3(H2O).[5] This inhibition occurs at a pivotal step in the alternative pathway, effectively blocking the formation of the C3 convertase (C3bBb).[3] By preventing the formation of this enzyme, this compound halts the cleavage of C3 into C3a and C3b, thereby shutting down the amplification loop of the complement system.[2] This upstream inhibition prevents the opsonization of cells with C3 fragments and the subsequent formation of the lytic MAC.[2]
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (KD) to Factor D | 0.54 nM | Human | [5] |
| IC50 for Factor D Proteolytic Activity | 0.015 µM | In vitro (purified proteins) | [1] |
| IC50 for Hemolysis Inhibition | 4 nM - 27 nM | In vitro (PNH erythrocytes) | [1] |
Table 2: Pharmacodynamic Effects of this compound in PNH Patients (Phase 2 Monotherapy Study)
| Biomarker | Baseline (Mean ± SD) | Day 28 (Mean ± SD) | Day 84 (Mean ± SD) | Reference |
| LDH (x ULN) | 5.7 ± 2.17 | 1.8 ± 0.8 | 2.2 ± 1.1 | [6] |
| Hemoglobin (g/dL) | 9.8 ± 1.5 | 10.9 ± 1.6 | 11.5 ± 1.5 | [6] |
| Plasma Bb (µg/mL) | Elevated | Decreased to normal range | Maintained in normal range | [7] |
| C3 Fragment Deposition on Erythrocytes | Not observed | <0.1% | <0.1% | [7] |
Table 3: Key Efficacy Outcomes from the ALPHA Phase 3 Trial (this compound as Add-on to C5 Inhibitor Therapy at Week 12)
| Endpoint | This compound + C5i (n=42) | Placebo + C5i (n=21) | p-value | Reference |
| Change in Hemoglobin from Baseline (g/dL), LS Mean | 2.94 | 0.50 | <0.0001 | [8] |
| Patients with ≥2 g/dL Hemoglobin Increase without Transfusion (%) | 59.5 | 0 | <0.0001 | [9] |
| Transfusion Avoidance (%) | 83.7 | 42.9 | 0.0002 | [10] |
| Change in FACIT-Fatigue Score from Baseline, LS Mean | 7.97 | 1.85 | 0.0021 | [11] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the effect of this compound on the complement system.
Factor D Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proteolytic activity of Factor D.
Methodology:
-
Purified human Factor D, Factor B, and C3b are used.
-
Factor B and C3b are incubated to form the C3bB complex, the substrate for Factor D.
-
This compound is serially diluted and pre-incubated with Factor D.
-
The C3bB substrate is added to the this compound-Factor D mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The cleavage of Factor B into Ba and Bb fragments is quantified. This can be achieved using methods such as SDS-PAGE with densitometry or an ELISA specific for the Bb fragment.[1][4]
-
The percentage of Factor B cleavage inhibition is calculated for each this compound concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[12]
Alternative Pathway (AP) Hemolysis Assay
Objective: To assess the functional activity of the alternative complement pathway in serum and the inhibitory effect of this compound. The Wieslab® Complement System Alternative Pathway assay is a commonly used method.[13][14]
Methodology:
-
Microtiter plate wells are coated with lipopolysaccharide (LPS), an activator of the alternative pathway.
-
Patient serum samples are diluted in a buffer containing a specific blocker of the classical pathway to ensure only AP activation is measured.
-
The diluted serum is added to the coated wells and incubated, allowing for complement activation and the formation of the C5b-9 membrane attack complex (MAC).
-
After incubation, the wells are washed to remove unbound components.
-
A specific alkaline phosphatase-conjugated antibody that recognizes a neoantigen on the C5b-9 complex is added to the wells and incubated.
-
Following another wash step, a substrate for alkaline phosphatase is added.
-
The resulting color change is measured spectrophotometrically at 405 nm. The absorbance is proportional to the amount of C5b-9 formed and thus reflects the functional activity of the alternative pathway.[15]
Measurement of Complement Fragment Bb
Objective: To quantify the levels of complement fragment Bb, a marker of Factor B cleavage and alternative pathway activation, in plasma or serum.
Methodology: A sandwich enzyme-linked immunosorbent assay (ELISA) is typically used for this purpose.[16][17]
-
A microtiter plate is coated with a monoclonal antibody specific for human Bb.
-
Patient plasma or serum samples, along with standards and controls, are added to the wells.
-
During incubation, Bb present in the samples binds to the capture antibody.
-
The wells are washed, and a horseradish peroxidase (HRP)-conjugated anti-human Bb detection antibody is added.
-
After another incubation and wash step, a chromogenic substrate for HRP is added.
-
The reaction is stopped, and the absorbance is read at a specific wavelength.
-
The concentration of Bb in the samples is determined by interpolating from a standard curve.
C3 Fragment Deposition on Erythrocytes by Flow Cytometry
Objective: To quantify the deposition of C3 fragments (such as C3d) on the surface of erythrocytes, a marker of opsonization.
Methodology:
-
Whole blood is collected from patients in EDTA tubes to prevent ex vivo complement activation.
-
Red blood cells (RBCs) are isolated by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
The washed RBCs are incubated with fluorescently labeled antibodies. A common approach involves a two-color staining protocol:
-
After incubation, the cells are washed to remove unbound antibodies.
-
The stained RBCs are analyzed on a flow cytometer.
-
A gating strategy is applied to first identify the total RBC population based on forward and side scatter properties, and then to distinguish between CD59-positive (normal) and CD59-negative (PNH) erythrocytes.
-
The fluorescence intensity of the anti-C3d antibody is measured on both the normal and PNH erythrocyte populations to determine the percentage of C3-positive cells and the level of C3 deposition.[19]
Conclusion
This compound represents a significant advancement in the treatment of complement-mediated diseases by specifically targeting the amplification loop of the alternative pathway. Its mechanism of action, centered on the inhibition of Factor D, effectively controls both intravascular and extravascular hemolysis in diseases like PNH. The robust preclinical and clinical data demonstrate its efficacy in improving hematological parameters and quality of life for patients. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation complement inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complement Factor D Functional Test - Creative Biolabs [creative-biolabs.com]
- 5. This compound, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Addition of this compound to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Paper: Patient-Reported Outcomes: this compound As Add-on Therapy to Ravulizumab or Eculizumab Versus Placebo in Patients with Paroxysmal Nocturnal Hemoglobinuria and Clinically Significant Extravascular Hemolysis [ash.confex.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iclabs.ca [iclabs.ca]
- 14. Complement System Alternative Pathway [tecomedical.com]
- 15. ibl-america.com [ibl-america.com]
- 16. morebio.co.kr [morebio.co.kr]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Reduced red blood cell surface level of Factor H as a mechanism underlying paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of the Alternative Complement Pathway in the Pathogenesis of Paroxysmal Nocturnal Hemoglobinuria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals in hematology, immunology, and complement biology.
Abstract: Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired hematopoietic stem cell disorder characterized by the deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins, leading to uncontrolled activation of the complement system.[1][2] The alternative complement pathway (AP) plays a pivotal role in the pathophysiology of PNH, driving both intravascular and extravascular hemolysis.[2][3] This guide provides an in-depth examination of the molecular mechanisms by which the AP contributes to PNH pathogenesis, details the clinical consequences, summarizes current and emerging therapeutic strategies targeting this pathway, and outlines key experimental protocols for its investigation.
Introduction: The Complement System and PNH
Paroxysmal Nocturnal Hemoglobinuria (PNH) results from a somatic mutation in the PIGA gene within a hematopoietic stem cell.[1][3] This mutation leads to a deficiency in the synthesis of the glycosylphosphatidylinositol (GPI) anchor, a structure that tethers dozens of proteins to the cell surface.[1][4] Consequently, all hematopoietic cell lineages derived from the mutated stem cell lack GPI-anchored proteins.
The clinical manifestations of PNH are primarily driven by the absence of two critical GPI-anchored complement regulatory proteins on red blood cells (RBCs):
-
CD55 (Decay-Accelerating Factor): This protein disrupts the formation and accelerates the decay of C3 and C5 convertases, key enzymatic complexes of the complement cascade.[2][5]
-
CD59 (Membrane Inhibitor of Reactive Lysis): This protein prevents the final assembly of the Membrane Attack Complex (MAC, C5b-9) on the cell surface.[2][5]
The complement system is a cornerstone of innate immunity, comprising three main activation cascades: the classical, lectin, and alternative pathways.[6] While the classical and lectin pathways are typically initiated by antibodies or microbial sugars, respectively, the alternative pathway (AP) is subject to continuous, low-level activation known as "tick-over."[6][7] In healthy individuals, this spontaneous activation is tightly controlled on host cells by regulators like CD55 and CD59. In PNH, their absence leaves PNH cells vulnerable to relentless attack by the AP.[3]
The Alternative Pathway: The Engine of PNH Hemolysis
The AP is the central driver of hemolysis in PNH due to its self-amplifying nature.[2][3] The process unfolds on the surface of PNH erythrocytes as follows:
-
Initiation (Tick-over): The pathway is initiated by the spontaneous hydrolysis of the internal thioester bond of C3 in the plasma, forming C3(H₂O).[6] This conformational change allows Factor B (FB) to bind.
-
Formation of Initial C3 Convertase: Factor D (FD), a plasma serine protease, cleaves the bound FB into Ba and Bb fragments. The resulting C3(H₂O)Bb complex is a fluid-phase C3 convertase that cleaves more C3 into C3a and C3b.[6]
-
Amplification Loop on PNH Erythrocytes: The newly generated C3b can covalently attach to nearby surfaces, including PNH RBCs.
-
On the PNH cell surface, this C3b binds FB, which is again cleaved by FD to form the surface-bound AP C3 convertase, C3bBb .[7][8]
-
Crucially, the absence of CD55 on PNH cells prevents the rapid decay of this C3bBb convertase. [2][9]
-
This stable convertase cleaves vast quantities of additional C3 molecules, leading to an explosive deposition of C3b on the cell surface—a powerful amplification loop.[5]
-
-
Formation of C5 Convertase: Some of the newly generated C3b molecules bind to the existing C3bBb complex, forming the AP C5 convertase, C3bBbC3b .[4][10]
-
Terminal Pathway Activation and Intravascular Hemolysis (IVH): The C5 convertase cleaves C5 into C5a (a potent anaphylatoxin) and C5b. C5b then initiates the assembly of the MAC (C5b-9).[1][6] Due to the absence of CD59 , the MAC can fully assemble and insert into the PNH erythrocyte membrane, creating pores that lead to osmotic lysis and cell destruction within the bloodstream (intravascular hemolysis).[1][2]
Diagram 1: The Alternative Complement Pathway in PNH Pathogenesis.
Clinical Consequences: Intravascular and Extravascular Hemolysis
The dysregulation of the AP leads to two distinct but related forms of hemolysis in PNH.
Intravascular Hemolysis (IVH)
IVH is the hallmark of untreated PNH, occurring directly within blood vessels due to MAC-mediated lysis.[1][11] This process releases large amounts of cell-free hemoglobin into the plasma, which scavenges nitric oxide (NO).[1] The resulting NO depletion is a primary cause of major PNH-related morbidities, including:
-
Thrombosis (the leading cause of mortality)
-
Pulmonary hypertension
-
Renal failure
-
Erectile dysfunction
-
Severe fatigue and poor quality of life.[6]
C3-Mediated Extravascular Hemolysis (EVH)
The advent of terminal complement inhibitors (anti-C5 therapies like eculizumab) revolutionized PNH treatment by effectively blocking MAC formation and controlling IVH.[6][12][13] However, these therapies leave the proximal complement cascade, including the AP amplification loop, intact.[10][14][15]
This leads to a new clinical challenge:
-
With the terminal pathway blocked, PNH RBCs are no longer rapidly destroyed by IVH.[16]
-
The unchecked C3 convertase continues to opsonize the surface of PNH cells with C3 fragments (primarily C3b and its breakdown products iC3b and C3d).[1][17][18]
-
These opsonized RBCs are recognized by complement receptors (CRs) on macrophages of the reticuloendothelial system, particularly in the liver and spleen.[1][10]
-
This recognition leads to phagocytosis and destruction of the PNH cells outside of the vasculature, a process known as extravascular hemolysis (EVH).[1][15]
While generally less severe than IVH, C3-mediated EVH can cause persistent anemia, fatigue, and ongoing transfusion requirements in a significant subset of patients treated with C5 inhibitors.[11][12][16][17]
Diagram 2: Mechanism of Extravascular Hemolysis in C5-Inhibited PNH.
Quantitative Data Summary
The development of proximal complement inhibitors targeting the AP has provided effective strategies to manage both IVH and EVH.
| Table 1: Key Proteins of the Alternative Complement Pathway in PNH Pathogenesis | |
| Protein | Role in PNH Pathogenesis |
| C3 | Central component; its spontaneous hydrolysis initiates the AP. Its fragment, C3b, opsonizes PNH cells, leading to amplification and EVH.[6][10] |
| Factor B (FB) | Binds to C3b to form the C3 convertase after being cleaved by Factor D.[4][6] |
| Factor D (FD) | Rate-limiting serine protease that cleaves FB. It is the least abundant AP protein, making it an attractive drug target.[6][19] |
| Properdin (Factor P) | A positive regulator that stabilizes the C3bBb convertase, increasing its half-life and amplifying the cascade.[4] |
| CD55 (DAF) | Absent on PNH cells. Normally accelerates the decay of C3/C5 convertases to prevent amplification on host cells.[2][5] |
| CD59 | Absent on PNH cells. Normally prevents the final assembly of the MAC, protecting cells from IVH.[2][5] |
| Table 2: Comparison of Intravascular vs. Extravascular Hemolysis in PNH | ||
| Feature | Intravascular Hemolysis (IVH) | Extravascular Hemolysis (EVH) |
| Mechanism | MAC (C5b-9) mediated cell lysis.[1][16] | Phagocytosis of C3-opsonized RBCs.[1][15] |
| Location | Inside blood vessels.[11] | Outside blood vessels (liver, spleen).[11] |
| Primary Driver | Uncontrolled terminal complement pathway (absence of CD59).[1][9] | Uncontrolled proximal AP activation (absence of CD55) during C5 inhibition.[10][17] |
| Key Lab Marker | Markedly elevated Lactate Dehydrogenase (LDH).[1][17] | Elevated reticulocyte count and bilirubin; normal/near-normal LDH.[10][17] |
| Clinical Context | Dominant in untreated PNH. | Emerges in C5 inhibitor-treated patients.[1][10] |
| Table 3: Efficacy Data for Approved Proximal Complement Inhibitors | |||
| Inhibitor (Target) | Trial | Patient Population | Key Efficacy Endpoint |
| Pegcetacoplan (C3) | PEGASUS | PNH patients with persistent anemia despite eculizumab. | Significantly greater increase in hemoglobin from baseline at week 16 vs. eculizumab.[20][21] |
| Iptacopan (Factor B) | APPLY-PNH | PNH patients with persistent anemia despite anti-C5 therapy. | 85% of patients achieved a hemoglobin increase of ≥2 g/dL without transfusions, compared to 0% in the anti-C5 arm.[22] |
| Danicopan (Factor D) | ALPHA | PNH patients with clinically significant EVH on a C5 inhibitor. | Mean change in hemoglobin from baseline at 12 weeks was +2.94 g/dL, compared to +0.50 g/dL for placebo (add-on therapy).[23] |
Therapeutic Targeting of the Alternative Pathway
The limitations of C5 inhibition prompted the development of "proximal" inhibitors that act upstream in the complement cascade to control both IVH and EVH.[14][24][25]
Diagram 3: Therapeutic Targets in the Alternative Complement Pathway.
Key Experimental Protocols
Hemolysis Assay (Acidified Serum Lysis Test / Ham Test)
This classic functional assay assesses the susceptibility of erythrocytes to complement-mediated lysis, a defining feature of PNH.[19][26]
-
Principle: Lowering the pH of serum (e.g., to 6.4) activates the alternative complement pathway. PNH erythrocytes, lacking CD55 and CD59, are lysed, whereas normal erythrocytes are not.
-
Methodology:
-
Sample Collection: Collect patient and normal control blood in EDTA. Prepare washed red blood cell suspensions.
-
Serum Preparation: Obtain normal human serum (NHS) from a healthy donor compatible with the patient's blood type.
-
Acidification: Acidify a portion of the NHS to pH 6.4 with 0.2N HCl.
-
Incubation: Set up tubes containing patient RBCs and control RBCs with both acidified and non-acidified serum. A control tube with heat-inactivated serum is also included.
-
Reaction: Incubate all tubes at 37°C for 1 hour.
-
Measurement: Centrifuge the tubes and measure the hemoglobin released into the supernatant spectrophotometrically at 540 nm.
-
Calculation: Express hemolysis as a percentage relative to a 100% lysis control (RBCs in distilled water). PNH is indicated by significant lysis (>10%) in acidified serum.
-
Flow Cytometry for C3 Fragment Deposition
This assay is critical for quantifying the opsonization of PNH RBCs, which is the direct cause of EVH in patients on C5 inhibitors.[18]
-
Principle: Fluorescently-labeled monoclonal antibodies specific for C3 fragments (e.g., C3d) are used to detect and quantify their presence on the surface of individual erythrocytes.
-
Methodology:
-
Sample Collection: Collect whole blood from the PNH patient in EDTA tubes to prevent ex vivo complement activation.
-
Staining: Incubate a small aliquot of whole blood with a cocktail of fluorescent antibodies. This typically includes:
-
An antibody against a GPI-anchored protein (e.g., anti-CD59) to distinguish PNH (CD59-negative) cells from normal (CD59-positive) cells.
-
An antibody against a C3 fragment (e.g., anti-C3d).
-
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Analyze the sample on a flow cytometer.
-
Analysis: Gate on the erythrocyte population. Within this gate, create a plot of CD59 vs. C3d fluorescence. Quantify the percentage of C3-positive cells within the CD59-negative (PNH) and CD59-positive (normal) populations. A significant C3-positive population on PNH cells indicates ongoing opsonization.[17][18]
-
Diagram 4: Workflow for Assessing C3 Deposition on PNH Erythrocytes.
CH50 Hemolytic Complement Assay
The CH50 assay is a functional screening test for the total activity of the classical and terminal complement pathways.[14] In the context of PNH, it is used to assess the degree of terminal complement blockade by C5 inhibitors.[27]
-
Principle: The assay measures the ability of a patient's serum to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes. Lysis requires a fully functional classical and terminal pathway.
-
Methodology:
-
Sample Preparation: Collect patient serum and handle it carefully to preserve complement activity.
-
Serial Dilutions: Prepare serial dilutions of the patient's serum.
-
Incubation: Add a standardized suspension of antibody-sensitized sheep RBCs to each serum dilution.
-
Reaction: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Measurement: Stop the reaction, centrifuge, and measure the hemoglobin released in the supernatant spectrophotometrically.
-
Calculation: Plot the percentage of hemolysis against the serum dilution. The dilution that causes 50% lysis is determined, and the CH50 value is calculated. For patients on C5 inhibitors, a lack of detectable CH50 activity (e.g., <10% of normal) indicates effective terminal blockade.[27]
-
Conclusion and Future Directions
The alternative complement pathway is the central pathogenic driver in PNH, responsible for both MAC-mediated intravascular hemolysis in untreated patients and C3-mediated extravascular hemolysis in those treated with terminal complement inhibitors. An advanced understanding of this pathway has transformed the therapeutic landscape, shifting focus from downstream blockade of C5 to upstream, proximal inhibition of C3, Factor B, and Factor D. These proximal inhibitors have demonstrated the ability to control both forms of hemolysis, leading to improved hematological outcomes and addressing the unmet needs of patients with persistent anemia.[14][20][25]
Future research will likely focus on optimizing the long-term safety of proximal inhibitors, managing breakthrough hemolytic events, and potentially developing combination therapies for patients with complex disease presentations.[20] The continued exploration of the alternative pathway's role in PNH will undoubtedly yield further innovations, solidifying its status as a model disease for the development and application of complement-targeted therapeutics.
References
- 1. Paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complement alternative pathway in paroxysmal nocturnal hemoglobinuria: From a pathogenic mechanism to a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complement-driven anemia: more than just paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. How we(’ll) treat paroxysmal nocturnal haemoglobinuria: diving into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. The complement alternative pathway in paroxysmal nocturnal hemoglobinuria: From a pathogenic mechanism to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Where Hemolysis Happens in PNH: Extravascular (EVH) vs. Intravascular (IVH) | myPNHteam [mypnhteam.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers | Anti-complement Treatment for Paroxysmal Nocturnal Hemoglobinuria: Time for Proximal Complement Inhibition? A Position Paper From the SAAWP of the EBMT [frontiersin.org]
- 15. C3-mediated extravascular hemolysis in PNH on eculizumab: Mechanism and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Advancements in complement inhibition for PNH and primary complement–mediated thrombotic microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Add-on Factor D Inhibitor Improves Hemoglobin Levels in PNH with Hemolysis | Docwire News [docwirenews.com]
- 24. expertperspectives.com [expertperspectives.com]
- 25. Anti-complement Treatment for Paroxysmal Nocturnal Hemoglobinuria: Time for Proximal Complement Inhibition? A Position Paper From the SAAWP of the EBMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-Complement Treatment in Paroxysmal Nocturnal Hemoglobinuria: Where we Stand and Where we are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Danicopan In Vitro Hemolysis Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicopan (ALXN2040, formerly ACH-4471) is an oral, first-in-class small molecule inhibitor of complement Factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1] In paroxysmal nocturnal hemoglobinuria (PNH), the absence of GPI-anchored complement regulators like CD59 on erythrocytes leads to uncontrolled AP activation and subsequent intravascular and extravascular hemolysis.[2] this compound is designed to prevent the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification of the complement cascade, C3 fragment deposition, and ultimately, cell lysis.[1][3] These application notes provide a detailed protocol for an in vitro hemolysis assay to evaluate the inhibitory activity of this compound on AP-mediated lysis of PNH erythrocytes, based on established methodologies.
Mechanism of Action: this compound in the Alternative Complement Pathway
This compound selectively binds to and inhibits Factor D, a serine protease that is essential for the activation of the alternative complement pathway. By blocking Factor D, this compound prevents the cleavage of Factor B when it is bound to C3b. This action halts the formation of the AP C3 convertase (C3bBb), a key amplification step in the complement cascade. Consequently, this inhibition reduces the downstream generation of C3 cleavage products (opsonization) and the formation of the Membrane Attack Complex (MAC), which is responsible for cell lysis.[4][5]
Quantitative Data Summary
The inhibitory effect of this compound (ACH-4471) on the alternative pathway-mediated hemolysis of PNH erythrocytes can be quantified by determining the half-maximal inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90). The following table summarizes representative data from in vitro studies using erythrocytes from three PNH patients.
| Patient ID | This compound (ACH-4471) IC50 (µM) | This compound (ACH-4471) IC90 (µM) |
| Patient 1 | 0.005 | 0.018 |
| Patient 2 | 0.007 | 0.022 |
| Patient 3 | 0.004 | 0.015 |
| Data sourced from Yuan et al., Haematologica, 2017.[6] |
Experimental Protocols
This section details the protocol for an in vitro alternative pathway hemolysis assay using PNH patient-derived erythrocytes, commonly known as the Ham test.[6]
Reagents and Materials
-
PNH Patient Erythrocytes
-
Normal Human Serum (NHS)
-
This compound (or other Factor D inhibitor)
-
Gelatin Veronal Buffer without Ca²⁺ and Mg²⁺ (GVB0)
-
100 mM MgEGTA solution
-
0.2 N Hydrochloric Acid (HCl)
-
500 mM EDTA, pH 8.0
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well V-bottom microplates
-
Microplate reader (405 nm absorbance)
-
Centrifuge with a microplate rotor
-
37°C incubator
Preparation of Solutions
-
GVB0/MgEGTA Buffer (pH 6.4): Prepare by mixing GVB0 with 10 mM MgEGTA. Adjust pH to 6.4 for the acidified serum assay. This buffer specifically allows for alternative pathway activation while chelating calcium to prevent classical pathway activation.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare a serial dilution of this compound in DMSO (e.g., half-log dilutions). These will be further diluted in the assay buffer.
-
Acidified Normal Human Serum (20%): Dilute NHS to 20% in GVB0/MgEGTA (pH 6.4). Acidify the serum by adding a predetermined volume of 0.2 N HCl.[1] The serum should be pre-incubated with the this compound working solutions or DMSO control for 10 minutes at 37°C before adding erythrocytes.[1]
-
PNH Erythrocyte Suspension: Collect whole blood from PNH patients in EDTA tubes. Wash the erythrocytes three times in cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant. Resuspend the washed erythrocyte pellet in GVB0/MgEGTA buffer.
Experimental Workflow: Hemolysis Inhibition Assay
The following diagram outlines the key steps of the in vitro hemolysis inhibition assay.
Assay Controls
For each experiment, the following controls should be included in duplicate or triplicate:
-
0% Hemolysis (Buffer Control): PNH erythrocytes incubated in GVB0/MgEGTA (pH 6.4) alone.[1]
-
0% AP-Mediated Hemolysis (EDTA Control): PNH erythrocytes incubated with acidified serum that has been inactivated by the addition of 5 mM EDTA.[1]
-
100% Hemolysis (Lysis Control): PNH erythrocytes lysed with distilled water instead of buffer to achieve complete osmotic lysis.[1]
-
100% AP-Mediated Hemolysis (Vehicle Control): PNH erythrocytes incubated with acidified serum and DMSO (the vehicle for this compound) at the same final concentration used in the experimental wells.[1]
Data Analysis and Interpretation
-
Calculate Percent Hemolysis: For each this compound concentration, calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Abs0% AP Lysis) / (Abs100% AP Lysis - Abs0% AP Lysis)] x 100
Where:
-
Abssample is the absorbance of the well with this compound.
-
Abs0% AP Lysis is the average absorbance of the EDTA Control wells.
-
Abs100% AP Lysis is the average absorbance of the Vehicle Control wells.
-
-
Determine IC50/IC90: Plot the percent hemolysis against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter sigmoidal dose-response curve) to calculate the IC50 and IC90 values. These values represent the concentrations of this compound required to inhibit 50% and 90% of AP-mediated hemolysis, respectively.
Conclusion
This protocol provides a robust framework for assessing the in vitro efficacy of this compound in inhibiting the alternative complement pathway-mediated hemolysis of PNH erythrocytes. Adherence to the detailed steps, including proper preparation of reagents and inclusion of appropriate controls, is essential for generating reliable and reproducible data. The results from this assay are critical for understanding the pharmacological activity of Factor D inhibitors and for their preclinical and clinical development in the treatment of PNH and other complement-mediated disorders.
References
- 1. haematologica.org [haematologica.org]
- 2. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complement system of the goat: Haemolytic assays and isolation of major proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Danicopan Efficacy in PNH Patient-Derived Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the destruction of red blood cells (hemolysis) due to an acquired mutation in the PIGA gene. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement-regulating proteins CD55 and CD59. The absence of these proteins leaves PNH red blood cells (RBCs) susceptible to destruction by the complement system, a part of the innate immune system. This leads to both intravascular hemolysis (destruction within blood vessels) and extravascular hemolysis (destruction in the spleen and liver).
Danicopan (ALXN2040) is a first-in-class, oral, small molecule inhibitor of complement Factor D.[1][2][3][4] Factor D is a critical serine protease that plays a rate-limiting role in the activation of the alternative pathway (AP) of the complement system.[4][5] By inhibiting Factor D, this compound blocks the formation of the AP C3 convertase (C3bBb), thereby preventing the amplification of the complement cascade. This mechanism of action addresses both intravascular and C3-mediated extravascular hemolysis in PNH.[1][4]
These application notes provide a summary of the in vitro efficacy of this compound on PNH patient-derived red blood cells and detailed protocols for key experiments to assess its activity.
Mechanism of Action of this compound
This compound selectively binds to and inhibits Factor D, preventing the cleavage of Factor B when it is bound to C3b. This action blocks the formation of the alternative pathway C3 convertase, a crucial step for the amplification of the complement cascade. By inhibiting the alternative pathway, this compound reduces the deposition of C3 fragments on PNH erythrocytes and the subsequent formation of the membrane attack complex (MAC), thereby protecting the cells from both intravascular and extravascular hemolysis.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from published studies.
| Parameter | Value | Cell Type | Assay | Reference |
| Hemolysis Inhibition IC50 | 4 nM - 27 nM | PNH Patient Erythrocytes | Hemolysis Assay | [2] |
| Factor D Proteolytic Activity Inhibition IC50 | 0.015 µM (15 nM) | Purified Factor D and Factor B in complex with C3b | Enzymatic Assay | [2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the measured activity.
Experimental Protocols
In Vitro Hemolysis Assay (Modified Ham Test)
This protocol is designed to assess the ability of this compound to inhibit complement-mediated hemolysis of PNH patient-derived red blood cells.
Materials:
-
Freshly collected whole blood from a PNH patient in an EDTA tube.
-
Normal human serum (NHS) from a healthy donor (ABO compatible with the patient's RBCs), used as a source of complement.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
0.2 N and 0.1 N HCl.
-
Drabkin's reagent.
-
96-well round-bottom plates.
-
Spectrophotometer.
Procedure:
-
Prepare PNH Red Blood Cells (RBCs):
-
Centrifuge the PNH patient's whole blood at 500 x g for 10 minutes.
-
Aspirate the plasma and buffy coat.
-
Wash the RBCs three times with 10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 5% (v/v).
-
-
Prepare Acidified Normal Human Serum (aNHS):
-
To activate the alternative complement pathway, acidify the NHS by adding 0.1 volumes of 0.2 N HCl. The final pH should be approximately 6.4.
-
-
Set up the Assay Plate:
-
In a 96-well plate, prepare serial dilutions of this compound in PBS. Include a vehicle control (DMSO) and a no-drug control.
-
Add 50 µL of the PNH RBC suspension to each well.
-
Add 50 µL of aNHS to each well to initiate the hemolytic reaction.
-
Controls:
-
Positive Control (100% Lysis): 50 µL of PNH RBCs + 50 µL of water.
-
Negative Control (0% Lysis): 50 µL of PNH RBCs + 50 µL of PBS.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Stop the Reaction and Pellet the Cells:
-
Centrifuge the plate at 800 x g for 5 minutes to pellet the intact RBCs.
-
-
Measure Hemolysis:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 150 µL of Drabkin's reagent to each well of the new plate.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] * 100
-
Plot the percentage of hemolysis against the log of the this compound concentration and determine the IC50 value.
-
C3 Fragment Deposition Assay by Flow Cytometry
This protocol describes the use of flow cytometry to measure the inhibition of C3 fragment deposition on PNH RBCs by this compound.
Materials:
-
Freshly collected whole blood from a PNH patient in an EDTA tube.
-
Normal human serum (NHS) from a healthy donor (ABO compatible).
-
This compound stock solution.
-
Gelatin Veronal Buffer with Mg++ and EGTA (GVB/Mg-EGTA).
-
Fluorescently labeled anti-human C3 antibody (e.g., FITC-conjugated).
-
Fluorescently labeled anti-human CD59 antibody (e.g., PE-conjugated) to identify PNH cells.
-
Flow cytometer.
Procedure:
-
Prepare PNH Red Blood Cells (RBCs):
-
Isolate and wash PNH RBCs as described in the hemolysis assay protocol.
-
Resuspend the washed RBCs in GVB/Mg-EGTA to a concentration of 1 x 10^7 cells/mL.
-
-
Complement Activation and this compound Treatment:
-
In microcentrifuge tubes, mix 50 µL of the PNH RBC suspension with various concentrations of this compound or vehicle control.
-
Add 50 µL of 20% NHS (in GVB/Mg-EGTA) to each tube to initiate complement activation.
-
Incubate at 37°C for 30 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA.
-
Add the anti-human C3-FITC and anti-human CD59-PE antibodies at their predetermined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold PBS with 1% BSA.
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting at least 50,000 events in the red blood cell gate.
-
-
Data Analysis:
-
Gate on the RBC population based on forward and side scatter.
-
Identify the PNH (CD59-negative) and normal (CD59-positive) RBC populations.
-
Within the PNH RBC gate, quantify the median fluorescence intensity (MFI) of the C3-FITC signal for each this compound concentration.
-
Calculate the percentage inhibition of C3 deposition relative to the vehicle control.
-
Conclusion
This compound is a potent inhibitor of the alternative complement pathway, demonstrating efficacy in preventing both hemolysis and C3 deposition on PNH patient-derived red blood cells in vitro. The protocols provided herein offer standardized methods for researchers to assess the activity of this compound and other Factor D inhibitors in a preclinical setting. These assays are crucial for the continued development and understanding of novel complement-targeted therapies for PNH and other complement-mediated diseases.
References
- 1. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Paper: Phase 3 Study of this compound, an Oral Complement Factor D Inhibitor, As Add-on Therapy to a C5 Inhibitor in Patients with Paroxysmal Nocturnal Hemoglobinuria with Clinically Evident Extravascular Hemolysis [ash.confex.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Danicopan in In Vivo Animal Models of Geographic Atrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geographic Atrophy (GA) is an advanced form of age-related macular degeneration (AMD) characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE) cells, photoreceptors, and the underlying choriocapillaris, leading to a decline in visual function.[1] A growing body of evidence implicates the dysregulation of the complement system, particularly the alternative pathway (AP), in the pathogenesis of GA.[2][3] Danicopan (ALXN2040) is an oral, first-in-class, small-molecule inhibitor of complement Factor D, a critical enzyme in the activation of the AP.[4][5] By inhibiting Factor D, this compound blocks the amplification loop of the complement cascade, making it a promising therapeutic candidate for GA.[4][6] Preclinical studies have demonstrated that orally administered this compound crosses the blood-retina barrier and achieves sustained, high concentrations in posterior ocular tissues, supporting its clinical investigation for GA.[7][8][9]
These application notes provide detailed protocols for testing the efficacy of this compound in established in vivo animal models of GA. The protocols are designed to be robust and reproducible, enabling researchers to assess the therapeutic potential of this compound in a preclinical setting.
Signaling Pathway: this compound's Mechanism of Action in the Complement Cascade
The following diagram illustrates the mechanism of action of this compound within the alternative complement pathway.
Caption: this compound inhibits Factor D, preventing the formation of C3 convertase and halting the amplification of the alternative complement pathway.
Recommended In Vivo Animal Models for this compound Efficacy Testing
Based on the established literature for GA research, the following animal models are recommended for evaluating the efficacy of this compound.
Sodium Iodate-Induced Retinal Degeneration Model
This is a widely used and well-characterized model that induces acute RPE damage and subsequent photoreceptor degeneration, mimicking key features of GA.[10]
Laser-Induced Choroidal Neovascularization (CNV) Model (adapted for GA)
While primarily a model for wet AMD, with modifications to the laser parameters (sub-threshold), it can be used to induce RPE atrophy and choroidal thinning, features relevant to GA.[11][12]
Experimental Design and Workflow
A generalized experimental workflow for testing this compound in a GA animal model is presented below.
Caption: A typical experimental workflow for evaluating this compound's efficacy in an animal model of geographic atrophy.
Detailed Experimental Protocols
Protocol 1: Sodium Iodate-Induced Retinal Degeneration in Mice
Objective: To evaluate the protective effect of this compound on RPE and photoreceptor integrity in a mouse model of sodium iodate-induced retinal degeneration.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sodium Iodate (NaIO3)
-
Sterile PBS
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical eye lubricant
-
Oral gavage needles
-
In vivo imaging systems (Fundus camera, OCT)
-
Electroretinography (ERG) system
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimatization and Baseline Imaging:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Perform baseline fundus photography and Optical Coherence Tomography (OCT) imaging on all animals to ensure the absence of pre-existing retinal abnormalities.
-
-
Randomization and Treatment Groups:
-
Randomly assign mice to the following treatment groups (n=10-15 per group):
-
Group 1: Vehicle control + NaIO3
-
Group 2: Low-dose this compound + NaIO3
-
Group 3: High-dose this compound + NaIO3
-
Group 4: Vehicle control (no NaIO3) - for baseline comparison
-
-
-
This compound Administration:
-
Begin oral administration of this compound or vehicle via gavage one day prior to NaIO3 injection and continue daily for the duration of the study (e.g., 14-28 days).
-
The dosage of this compound should be determined based on pharmacokinetic studies.
-
-
Induction of Retinal Degeneration:
-
Anesthetize the mice.
-
Administer a single intravenous (IV) or intraperitoneal (IP) injection of NaIO3 (e.g., 20-30 mg/kg) dissolved in sterile PBS.
-
-
Longitudinal Monitoring:
-
Perform fundus photography and OCT imaging at regular intervals (e.g., days 3, 7, 14, and 28 post-injection) to monitor the progression of RPE atrophy and retinal thinning.
-
-
Functional Assessment:
-
At the study endpoint (e.g., day 28), perform electroretinography (ERG) to assess retinal function (a- and b-wave amplitudes).
-
-
Endpoint Analysis:
-
Euthanize the animals and enucleate the eyes.
-
Process the eyes for histology (H&E staining) to assess retinal morphology and photoreceptor layer thickness.
-
Perform immunohistochemistry (IHC) for markers of RPE cells (e.g., RPE65), photoreceptors (e.g., rhodopsin), and complement deposition (e.g., C3b/iC3b).
-
Protocol 2: Laser-Induced RPE Atrophy in Mice
Objective: To assess the ability of this compound to reduce the area of RPE atrophy and preserve retinal structure in a laser-induced model of GA.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
This compound and vehicle
-
Anesthetic
-
Topical mydriatic (e.g., tropicamide)
-
Argon laser photocoagulator
-
In vivo imaging systems (Fundus camera, OCT, Fundus Autofluorescence - FAF)
-
Histology and IHC reagents
Procedure:
-
Animal Preparation and Baseline Imaging:
-
Follow the same acclimatization and baseline imaging procedures as in Protocol 1.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups and begin this compound or vehicle administration as described in Protocol 1.
-
-
Laser Photocoagulation:
-
Anesthetize the mice and dilate their pupils.
-
Using an argon laser, create 4-6 sub-threshold laser spots in the posterior pole of one eye of each mouse, avoiding the optic nerve head. Laser parameters (e.g., 50 µm spot size, 100 ms duration, 120 mW power) should be optimized to induce RPE damage without causing a break in Bruch's membrane.
-
-
Longitudinal Monitoring:
-
Perform fundus photography, FAF, and OCT at regular intervals (e.g., weekly for 4 weeks) to monitor the development and progression of atrophic lesions.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the animals and enucleate the eyes.
-
Process the eyes for histology and IHC as described in Protocol 1. The area of RPE atrophy can be quantified from fundus images or retinal flat mounts.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Ocular Pharmacokinetics of this compound in Pigmented Rabbits (Example Data)
| Parameter | Single Dose (15 mg/kg) | Multiple Doses (15 mg/kg BID for 15 days) |
| Plasma | ||
| Cmax (ng/mL) | 1500 ± 300 | 1800 ± 400 |
| AUC (ngh/mL) | 8000 ± 1500 | 12000 ± 2500 |
| Choroid/RPE | ||
| Cmax (ng/g) | 4350 ± 800 | 10440 ± 2000 |
| AUC (ngh/g) | 190400 ± 35000 | 752400 ± 150000 |
| Retina | ||
| Cmax (ng/g) | 750 ± 150 | 2700 ± 500 |
| AUC (ng*h/g) | 7200 ± 1400 | 40800 ± 8000 |
Data are presented as mean ± SD. This is example data for illustrative purposes.
Table 2: Efficacy Endpoints for this compound in a Mouse Model of GA (Example Data)
| Endpoint | Vehicle + NaIO3 | This compound (Low Dose) + NaIO3 | This compound (High Dose) + NaIO3 |
| OCT Analysis (Day 28) | |||
| Outer Nuclear Layer Thickness (µm) | 25 ± 5 | 35 ± 6 | 45 ± 7** |
| Fundus Autofluorescence (Day 28) | |||
| Area of Atrophy (mm²) | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| ERG Analysis (Day 28) | |||
| a-wave amplitude (µV) | 50 ± 10 | 75 ± 12* | 90 ± 15 |
| b-wave amplitude (µV) | 120 ± 20 | 160 ± 25 | 190 ± 30** |
| Histology (Day 28) | |||
| Photoreceptor Cell Count (cells/100µm) | 10 ± 2 | 15 ± 3 | 20 ± 4** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle + NaIO3 group. This is example data for illustrative purposes.
Statistical Analysis:
Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant in vivo animal models of geographic atrophy. By utilizing these standardized methods, researchers can generate robust and reproducible data to assess the therapeutic potential of this promising Factor D inhibitor for the treatment of GA. Careful experimental design, execution, and data analysis are crucial for obtaining meaningful results that can inform future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. aao.org [aao.org]
- 6. Challenges in studying geographic atrophy (GA) age-related macular degeneration: the potential of a new mouse model with GA-like features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Approval for the Treatment of Geographic Atrophy: How We Got Here and Where We Need to Go - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Sodium Iodate-Induced Retinal Degeneration - Experimentica [experimentica.com]
- 11. Systemic Sodium Iodate Injection as a Model for Expanding Geographic Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Clinical Trial Design for Danicopan in C3 Glomerulopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design and methodologies employed in the Phase 2 studies of Danicopan for the treatment of C3 Glomerulopathy (C3G). The information is based on the final results of the NCT03369236 and NCT03459443 clinical trials.
Introduction to this compound and C3 Glomerulopathy
C3 Glomerulopathy (C3G) is a rare and progressive kidney disease characterized by the dysregulation of the alternative pathway (AP) of the complement system, leading to the deposition of C3 fragments in the glomeruli.[1][2][3][4] This deposition triggers inflammation and glomerular damage, often resulting in kidney failure.[1][2][3][4] this compound (also known as ALXN2040 or ACH-4471) is an oral, small-molecule inhibitor of complement Factor D.[1][2][3] Factor D is a critical enzyme in the amplification loop of the AP. By inhibiting Factor D, this compound aims to reduce the overactivation of the AP, thereby mitigating the underlying cause of C3G.[1][2][3]
Mechanism of Action: this compound in the Alternative Pathway
This compound is a first-in-class, oral inhibitor of Factor D, a serine protease that is essential for the activation of the alternative complement pathway. By binding to and blocking the activity of Factor D, this compound prevents the cleavage of Factor B, which in turn inhibits the formation of the C3 convertase (C3bBb). This action effectively halts the amplification loop of the alternative pathway, reducing the deposition of C3 fragments in the glomeruli.
Caption: Mechanism of action of this compound in the alternative complement pathway.
Phase 2 Clinical Trial Design for this compound in C3G
Two key Phase 2 proof-of-concept studies, NCT03369236 and NCT03459443, evaluated the efficacy and safety of this compound in patients with C3G.[1][2][3]
Study NCT03369236: A Randomized, Placebo-Controlled Trial
This study was a double-blind, placebo-controlled trial with a 6-month treatment period, followed by a 6-month open-label extension.[1]
Caption: Workflow for the NCT03369236 clinical trial.
Study NCT03459443: An Open-Label Trial
This was a single-arm, open-label study evaluating this compound over a 12-month period, with a subsequent long-term extension.[1]
Patient Population and Key Eligibility Criteria
The trials enrolled adult and adolescent patients with biopsy-confirmed C3G.[1] Key inclusion and exclusion criteria are summarized below.
| Inclusion Criteria | Exclusion Criteria |
| Biopsy-confirmed primary C3G[1] | History of clinically relevant co-morbidities[5] |
| Significant proteinuria (≥500 mg/day)[1] | Prior treatment with this compound[5] |
| Estimated Glomerular Filtration Rate (eGFR) ≥30 mL/min/1.73 m²[1] | >50% fibrosis or cellular crescents on biopsy[5] |
| Willingness to comply with vaccination requirements[6] | Renal transplant recipient or on renal replacement therapy[5] |
| Evidence of secondary causes of C3G[5] |
Dosing Regimen
In both studies, this compound was administered orally, three times daily (TID). The initial dose was 100 mg TID for the first two weeks, which was then increased to 200 mg TID for the remainder of the treatment period.[6]
Efficacy and Safety Endpoints
The co-primary efficacy endpoints for these studies were:
-
Change from baseline in the composite biopsy score at 6 months (NCT03369236) or 12 months (NCT03459443).[1][3]
-
Proportion of patients with a ≥30% reduction in proteinuria from baseline at 6 or 12 months.[1][3]
Secondary endpoints included changes in eGFR and proteinuria from baseline.[1] Exploratory endpoints focused on the effect of this compound on various complement biomarkers.[1]
Summary of Clinical Trial Results
The Phase 2 studies showed that while this compound had a favorable safety profile, it did not achieve optimal systemic concentrations for complete and sustained inhibition of the alternative pathway.[1][3] This resulted in a limited clinical response for the key efficacy endpoints.[1][3]
Quantitative Data from Phase 2 Trials
| Outcome Measure | Study NCT03369236 (6 Months) | Study NCT03459443 (Open-Label) |
| Co-Primary Endpoint: Proteinuria Reduction (≥30%) | ||
| This compound Group | 0% of patients[1] | 31.8% of patients at 28 weeks, 42.1% at 52 weeks[1] |
| Placebo Group | 20% (1 of 5) of patients[1] | N/A |
| Co-Primary Endpoint: Change in Composite Biopsy Score | ||
| This compound Group | Marginal improvement from baseline[6] | Marginal improvement from baseline[6] |
| Placebo Group | No improvement from baseline[6] | N/A |
| Secondary Endpoint: Change in eGFR | No significant difference observed between groups. | Data not consistently reported. |
Note: More detailed quantitative data on the mean change from baseline and standard deviations for biopsy scores and renal function were not fully available in the reviewed publications.
Safety and Tolerability
This compound was generally well-tolerated.[1] The majority of adverse events were not related to the study drug and were of mild severity.[3]
Experimental Protocols
Renal Biopsy Analysis: Composite Score
A key component of the primary endpoint was the composite renal biopsy score, which ranged from 0 to 21, with higher scores indicating more severe disease.[6] This score was a novel endpoint incorporating measures of disease activity and damage.
Caption: Components of the composite renal biopsy score.
Protocol for Histologic Assessment:
-
Tissue Procurement: Renal biopsies were obtained at baseline and at the end of the primary treatment period (6 or 12 months).[1]
-
Centralized Analysis: All biopsy samples were evaluated by a central pathology laboratory to ensure consistency in scoring.[1]
-
Immunohistochemistry for C3c Staining:
-
Formalin-fixed, paraffin-embedded kidney sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a heat-induced method.
-
Sections are incubated with a primary antibody specific for C3c.
-
A secondary antibody conjugated to a detection enzyme is applied.
-
A chromogen is used to visualize the C3c deposits.
-
The intensity and distribution of staining are scored on a scale of 0-3.
-
-
Immunohistochemistry for Macrophage Infiltration (CD68 Staining):
-
Similar to C3c staining, kidney sections are prepared and undergo antigen retrieval.
-
Sections are incubated with a primary antibody against CD68, a marker for macrophages.
-
A suitable detection system is used for visualization.
-
The number of CD68-positive cells within the glomeruli is quantified and scored on a scale of 0-3.
-
-
Activity and Chronicity Index Scoring: A pathologist assesses various features of glomerular inflammation and damage (e.g., endocapillary hypercellularity, crescents, tubular atrophy) to determine the activity and chronicity indices.[1]
Measurement of Complement Biomarkers
Exploratory endpoints included the analysis of several complement biomarkers in serum or plasma to assess the pharmacodynamic effects of this compound.[1]
General Protocol for Complement Biomarker Assays (ELISA):
-
Sample Collection and Processing: Blood samples are collected in appropriate tubes (e.g., EDTA plasma for activation products) and processed according to standardized procedures to prevent in vitro complement activation.[7]
-
Assay Principle: Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantitative measurement of complement proteins.[6] These assays typically involve the capture of the target protein by a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody.
-
Key Biomarkers Measured:
Note: Specific, detailed laboratory protocols for these assays as performed in the trials are not publicly available. The above represents a general methodology.
Conclusion and Future Directions
The Phase 2 studies of this compound in C3G demonstrated a favorable safety profile but did not show significant clinical efficacy, likely due to an inability to achieve complete and sustained inhibition of the alternative pathway with the dosing regimen used.[1][3] These findings underscore the principle that potent and consistent AP inhibition is necessary for a meaningful clinical response in C3G.[1][3] The trial design, particularly the use of a composite biopsy score, provides a valuable framework for future studies of complement inhibitors in C3G. Further research may focus on optimizing the pharmacokinetic and pharmacodynamic profile of Factor D inhibitors to achieve the required level of complement blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Item - Supplementary Material for: Clinical Outcomes of Patients with C3G or IC-MPGN Treated with the Factor D Inhibitor this compound: Final Results from Two Phase 2 Studies - Karger Publishers - Figshare [karger.figshare.com]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. karger.com [karger.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes: Measuring Bb Fragment Levels as a Pharmacodynamic Biomarker for Danicopan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, comprising a cascade of proteins that work to eliminate pathogens and damaged cells.[1][2] It can be activated through three main pathways: the classical, lectin, and alternative pathways (AP).[1][2] The alternative pathway is in a state of continuous low-level activation, a process known as "tick-over," which allows for rapid surveillance and response.[2][3]
Dysregulation of the alternative pathway is a key driver in several diseases, including Paroxysmal Nocturnal Hemoglobinuria (PNH).[4][5] PNH is a rare blood disorder where the absence of complement-regulating proteins on red blood cells leads to uncontrolled AP activation and subsequent intravascular and extravascular hemolysis.[4][6]
Danicopan (ALXN2040) is a first-in-class, oral, small-molecule inhibitor of Complement Factor D.[4][7] Factor D is a serine protease that plays a pivotal role in the AP by cleaving Factor B (when bound to C3b) into two fragments: Ba and Bb.[8][9] The resulting Bb fragment is the catalytic subunit of the AP C3 convertase (C3bBb), an enzyme complex that amplifies the complement cascade.[9][10][11] By selectively inhibiting Factor D, this compound blocks the formation of the C3 convertase, thereby controlling both intravascular and C3-mediated extravascular hemolysis.[8][12][13]
The cleavage of Factor B by Factor D directly produces the Bb fragment.[9][14] Consequently, plasma levels of Bb serve as a direct and reliable pharmacodynamic biomarker for the activity of the alternative pathway.[4][15] Measuring changes in Bb levels provides a quantitative assessment of this compound's target engagement and its inhibitory effect on the AP.[4] In clinical studies, this compound has been shown to significantly reduce the elevated Bb levels found in PNH patients.[4][8]
Signaling Pathway: The Alternative Complement Pathway and this compound's Mechanism of Action
The following diagram illustrates the activation of the alternative complement pathway and the specific inhibitory action of this compound.
Data Presentation: Effect of this compound on Plasma Bb Levels
Clinical trial data demonstrates that this compound significantly reduces plasma Bb fragment levels in patients with PNH, indicating successful inhibition of the alternative complement pathway.
| Subject Group | Time Point | Mean Plasma Bb Level (μg/mL) | Standard Deviation (SD) | Reference |
| Healthy Volunteers | Baseline | 0.84 | ± 0.212 | [4] |
| PNH Patients | Baseline | 2.24 | ± 0.77 | [4] |
| PNH Patients (on this compound) | Day 28 | 0.84 | ± 0.84 | [4] |
| PNH Patients (on this compound) | Day 56 | 0.47 | ± 0.09 | [4] |
| PNH Patients (on this compound) | Day 84 | 0.47 | ± 0.06 | [4] |
Note: Data is derived from a Phase II, open-label, dose-finding trial of this compound monotherapy in untreated PNH patients.[4]
Experimental Protocols
Principle of the Assay
The quantitative determination of human complement fragment Bb is performed using a sandwich enzyme-linked immunosorbent assay (ELISA).[16] A microtiter plate is pre-coated with a monoclonal antibody specific for human Bb fragment. When plasma or serum samples are added to the wells, the Bb fragment present in the sample binds to the immobilized capture antibody. After washing away unbound substances, an enzyme-linked polyclonal or monoclonal antibody specific for a different epitope on the Bb fragment is added. Following another wash step, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of Bb fragment bound. The reaction is stopped, and the optical density is measured spectrophotometrically. The concentration of Bb in the samples is then determined by comparing their absorbance to a standard curve generated from known concentrations of purified Bb fragment.[16][17]
Workflow for Bb Fragment Quantification by ELISA
Detailed Methodology: Bb Fragment ELISA Protocol
This protocol is a representative example based on commercially available kits.[17][18] Investigators should always follow the specific instructions provided with their chosen assay kit.
1. Materials and Reagents
-
Microplate pre-coated with anti-human Bb monoclonal antibody
-
Human Bb fragment standard
-
Assay controls (High and Low)
-
Enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-human Bb)
-
Assay Diluent / Incubation Buffer
-
Wash Buffer Concentrate (e.g., 20X)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile tips
-
Deionized or distilled water
2. Sample Handling and Preparation
-
Collection: Collect whole blood into tubes containing EDTA as an anticoagulant. Avoid using citrate or heparin unless validated by the kit manufacturer.[18]
-
Processing: Within 30-60 minutes of collection, centrifuge samples at 1,000-2,000 x g for 15-20 minutes at 2-8°C.[19]
-
Storage: Immediately transfer the plasma supernatant to clean polypropylene tubes. Aliquot to avoid repeated freeze-thaw cycles. Store samples at -80°C for long-term use.[16][19]
-
Dilution: Before the assay, thaw plasma samples on ice. The required sample dilution can be significant and should be optimized. Based on published data, dilutions for PNH patient plasma may range from 1:500 to 1:2000 or higher. Dilute samples in the provided Assay Diluent.
3. Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of Wash Buffer, standards, and controls according to the kit manual.
-
Add Samples and Standards: Add 100 µL of each standard, control, and diluted sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.[20]
-
First Incubation: Cover the plate with a sealer and incubate for 2 hours at room temperature.[20]
-
First Wash: Aspirate or decant the contents of the wells. Wash the plate 3-4 times with 350 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the working dilution of the enzyme-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate with a new sealer and incubate for 1 hour at room temperature.[20]
-
Second Wash: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Develop Color: Incubate the plate in the dark at room temperature for 10-20 minutes. Monitor for color development.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Within 30 minutes of adding the Stop Solution, measure the optical density (OD) of each well at 450 nm. A reference wavelength of 620 nm can be used to correct for optical imperfections in the plate.
4. Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean absorbance of the zero standard (blank) from all other readings.
-
Plot the mean absorbance for each standard on the y-axis against its known concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Use the standard curve to interpolate the Bb fragment concentration for each sample.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of Bb fragment in the original plasma sample.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Complement system - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound in patients with paroxysmal nocturnal hemoglobinuria: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Complement Bb Fragment Level Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 10. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 11. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 14. medcentral.com [medcentral.com]
- 15. Alternative complement pathway activation fragment Bb in early pregnancy as a predictor of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alternative complement pathway activation fragment Bb in early pregnancy as a predictor of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. content.abcam.com [content.abcam.com]
- 19. fn-test.com [fn-test.com]
- 20. mabtech.com [mabtech.com]
Application Notes and Protocols for Developing a Dose-Response Curve for Danicopan in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicopan (VOYDEYA™) is a first-in-class, oral, small-molecule inhibitor of complement factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1][2] By reversibly binding to and inhibiting factor D, this compound prevents the cleavage of factor B, thereby blocking the formation of the AP C3 convertase (C3bBb).[2][3][4] This mechanism effectively halts the amplification loop of the complement cascade, which is implicated in the pathophysiology of various diseases, including paroxysmal nocturnal hemoglobinuria (PNH).[1][2] In PNH, the absence of complement regulators on red blood cells leads to complement-mediated intravascular and extravascular hemolysis.[3] this compound has been shown to inhibit both AP-mediated hemolysis and C3 fragment deposition on red blood cells from PNH patients in vitro.[3]
These application notes provide a detailed protocol for generating a dose-response curve for this compound in a research setting. This will enable the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), providing valuable data for preclinical and translational research. The primary assay described is an in vitro alternative pathway hemolytic assay, a functional measure of this compound's inhibitory activity.
Mechanism of Action of this compound
This compound selectively targets Factor D of the alternative complement pathway. The diagram below illustrates the point of intervention of this compound in the complement cascade.
Caption: Mechanism of Action of this compound in the Alternative Complement Pathway.
Experimental Protocols
Alternative Pathway (AP) Hemolytic Assay (AH50)
This assay measures the ability of a serum sample to lyse non-sensitized rabbit red blood cells (rRBCs) via the alternative complement pathway. The inhibitory effect of this compound is quantified by its ability to reduce this hemolysis in a dose-dependent manner.
Materials and Reagents:
-
This compound (powder or stock solution of known concentration)
-
Normal Human Serum (NHS) as a source of complement (ensure it is from a pool of healthy donors and stored at -80°C in single-use aliquots)
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
Distilled water (for 100% lysis control)
-
96-well round-bottom microtiter plates
-
Spectrophotometer capable of reading absorbance at 415 nm
Experimental Workflow Diagram:
Caption: Experimental Workflow for the Alternative Pathway Hemolytic Assay.
Protocol:
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in GVB/Mg-EGTA to achieve a range of concentrations. Based on published data, an appropriate starting range would be from 1 nM to 1 µM.[5] A suggested 10-point, 3-fold serial dilution is recommended.
-
-
Preparation of Rabbit Red Blood Cells (rRBCs):
-
Wash commercially available rRBCs three times with cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant after each wash.
-
Resuspend the washed rRBC pellet in GVB/Mg-EGTA to a final concentration of 2 x 10⁸ cells/mL.
-
-
Assay Procedure:
-
In a 96-well round-bottom plate, add 50 µL of each this compound dilution.
-
Include control wells:
-
0% Lysis (Blank): 50 µL of GVB/Mg-EGTA without serum.
-
100% Lysis: 50 µL of distilled water.
-
No Drug Control (Maximum Lysis): 50 µL of GVB/Mg-EGTA with the same concentration of solvent used for the this compound dilutions.
-
-
Add 50 µL of diluted Normal Human Serum (NHS) to all wells except the 0% and 100% lysis controls. The optimal dilution of NHS should be determined empirically to yield approximately 80-90% lysis in the absence of the inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the prepared rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 50 µL of cold GVB/Mg-EGTA to all wells and placing the plate on ice.
-
Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the intact rRBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the supernatant at 415 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of 0% Lysis) / (Absorbance of 100% Lysis - Absorbance of 0% Lysis)] x 100
-
Plot the % Hemolysis against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
Table 1: Hypothetical Dose-Response Data for this compound in an AP Hemolytic Assay
| This compound Concentration (nM) | Log Concentration | % Hemolysis (Replicate 1) | % Hemolysis (Replicate 2) | % Hemolysis (Replicate 3) | Mean % Hemolysis | Standard Deviation |
| 1000 | 3.00 | 2.5 | 3.1 | 2.8 | 2.8 | 0.3 |
| 333 | 2.52 | 5.2 | 4.8 | 5.5 | 5.2 | 0.4 |
| 111 | 2.05 | 10.1 | 11.5 | 10.8 | 10.8 | 0.7 |
| 37 | 1.57 | 25.6 | 24.9 | 26.3 | 25.6 | 0.7 |
| 12.3 | 1.09 | 48.9 | 51.2 | 49.5 | 49.9 | 1.2 |
| 4.1 | 0.61 | 75.3 | 74.1 | 76.0 | 75.1 | 1.0 |
| 1.37 | 0.14 | 88.2 | 89.5 | 87.9 | 88.5 | 0.8 |
| 0.46 | -0.34 | 92.1 | 91.5 | 92.8 | 92.1 | 0.7 |
| 0.15 | -0.82 | 94.5 | 95.1 | 94.8 | 94.8 | 0.3 |
| 0 | - | 95.2 | 94.8 | 95.5 | 95.2 | 0.4 |
Note: This is hypothetical data for illustrative purposes. The expected IC50 for hemolysis is in the range of 4.0 to 27 nM.[5]
Summary
This document provides a comprehensive guide for researchers to develop a dose-response curve for this compound. The detailed protocol for the alternative pathway hemolytic assay, along with the structured data presentation and visual aids for the mechanism of action and experimental workflow, will facilitate the accurate determination of this compound's in vitro potency. This information is crucial for the continued research and development of this and other complement-inhibiting therapeutics.
References
Application Notes and Protocols: Danicopan Monotherapy in Untreated PNH Patients (Phase II Study)
Audience: Researchers, scientists, and drug development professionals.
Introduction Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by complement-mediated intravascular hemolysis (IVH) and extravascular hemolysis (EVH). The disease stems from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, on the surface of blood cells. This absence makes red blood cells susceptible to destruction by the complement system. Danicopan (ALXN2040, formerly ACH-4471) is a first-in-class, oral, small-molecule inhibitor of complement factor D.[1][2] Factor D is a critical serine protease in the alternative pathway (AP) of the complement system.[2] By reversibly binding to and inhibiting factor D, this compound blocks the formation of the AP C3 convertase (C3bBb), thereby controlling both IVH and preventing the C3-fragment opsonization that leads to EVH.[1][3] This document details the protocols and results from the Phase II clinical trial (NCT03053102) evaluating this compound as a monotherapy in treatment-naïve PNH patients.[1][4]
Signaling Pathway: this compound Mechanism of Action
References
- 1. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Danicopan in Pediatric Paroxysmal Nocturnal Hemoglobinuria (PNH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis (IVH). Standard-of-care treatment with C5 inhibitors, such as eculizumab and ravulizumab, effectively controls IVH. However, a subset of patients experiences clinically significant extravascular hemolysis (EVH), which can lead to persistent anemia and other symptoms. Danicopan (brand name Voydeya™), a first-in-class, oral, selective inhibitor of complement factor D, has emerged as a promising add-on therapy to address EVH in PNH. This document provides detailed application notes and protocols based on available clinical trial data for the pediatric application of this compound in PNH.
This compound functions by inhibiting the alternative pathway of the complement system, a key driver of EVH.[1][2] By blocking Factor D, this compound prevents the formation of the alternative pathway C3 convertase, thereby reducing the opsonization of PNH red blood cells with C3 fragments and their subsequent destruction by macrophages in the liver and spleen.[1][3]
Clinical studies in adults have demonstrated the efficacy and safety of this compound as an add-on therapy to C5 inhibitors.[4][5][6] A Phase III clinical trial is currently underway to evaluate this compound in a pediatric population (ages 12 to <18 years) with PNH and clinically significant EVH (cs-EVH).[1][2][3][4][7][8] While quantitative data from the pediatric trial are not yet available due to its ongoing nature, the study design and protocols from the adult ALPHA trial (NCT04469465) provide a strong framework for its pediatric application.[9]
Mechanism of Action: Signaling Pathway
This compound is a selective inhibitor of Factor D, a critical serine protease in the alternative complement pathway. By binding to and inhibiting Factor D, this compound prevents the cleavage of Factor B, which is necessary for the formation of the C3 convertase (C3bBb). This action effectively halts the amplification loop of the complement cascade, reducing the deposition of C3 fragments on red blood cells and mitigating EVH.
Data Presentation: Adult Phase III ALPHA Trial (NCT04469465)
The following tables summarize the key quantitative data from the adult ALPHA Phase III trial, which serves as the basis for the ongoing pediatric study.
Table 1: Baseline Demographics and Clinical Characteristics (Adults)
| Characteristic | This compound + C5i (n=42) | Placebo + C5i (n=21) |
| Mean Age (years) | 48.3 | 49.9 |
| Female (%) | 57.1 | 61.9 |
| Mean Hemoglobin (g/dL) | 8.6 | 8.5 |
| Mean Absolute Reticulocyte Count (x10⁹/L) | 201.8 | 205.1 |
| Transfusion History in prior 6 months (%) | 64.3 | 66.7 |
| Background C5i Therapy (%) | ||
| Ravulizumab | 73.8 | 76.2 |
| Eculizumab | 26.2 | 23.8 |
Data from the prespecified interim analysis of the ALPHA trial.[10]
Table 2: Key Efficacy Endpoints at Week 12 (Adults)
| Endpoint | This compound + C5i (n=42) | Placebo + C5i (n=21) | P-value |
| Change in Hemoglobin (g/dL) | |||
| LSM Change from Baseline | 2.94 | 0.50 | <0.0001 |
| Transfusion Avoidance (%) | 83.3 | 38.1 | <0.001 |
| Patients with ≥2 g/dL Hemoglobin Increase without Transfusion (%) | 59.5 | 0 | <0.0001 |
| Change in FACIT-Fatigue Score | |||
| LSM Change from Baseline | 8.0 | 1.9 | 0.002 |
LSM: Least Squares Mean; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy–Fatigue. Data adapted from published trial results.[10][11]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (Adults)
| Adverse Event | This compound + C5i (n=49) (%) | Placebo + C5i (n=24) (%) |
| Headache | 15 | 8.3 |
| Nausea | 12.5 | 8.3 |
| Diarrhea | 15 | 4.2 |
| Arthralgia | 10.2 | 8.3 |
| Pyrexia (Fever) | 13.8 | 12.5 |
| COVID-19 | 21.3 | 12.5 |
Safety data from the ALPHA trial.[6][10]
Experimental Protocols
The following protocols are based on the design of the ongoing pediatric Phase III trial (NCT06449001) and the methodologies of the adult ALPHA trial.
Study Design and Population
The pediatric study is a Phase III, open-label, single-group assignment trial evaluating the efficacy and safety of this compound as an add-on therapy in pediatric patients with PNH and cs-EVH.[2][3]
-
Inclusion Criteria:
-
Age 12 to <18 years.[1]
-
Clinically significant EVH defined as Hemoglobin (Hgb) ≤ 10.5 g/dL and absolute reticulocyte count ≥ 100 x 10⁹/L.[1][4]
-
Stable on ravulizumab or eculizumab for at least 12 weeks prior to enrollment.[1][4]
-
Vaccinated against Neisseria meningitidis (serogroups A, C, W, Y, and B), Streptococcus pneumoniae, and Haemophilus influenzae type b (Hib).[2][4]
-
-
Exclusion Criteria:
Dosing and Administration
-
This compound: Administered orally. The pediatric trial will utilize a weight-based dosing regimen.[2] In the adult trial, the initial dose was 150 mg three times daily, with a possible increase to 200 mg three times daily based on clinical response.[10]
-
Background Therapy: Patients will continue their stable dose of ravulizumab or eculizumab.[1]
-
Duration: The primary evaluation period is 12 weeks, with a long-term extension of up to one year.[2]
Efficacy and Safety Assessments
-
Primary Endpoint: Change in hemoglobin from baseline at Week 12.[1][2][3]
-
Secondary Endpoints:
-
Proportion of patients achieving transfusion avoidance.
-
Change in absolute reticulocyte count.
-
Change in lactate dehydrogenase (LDH) levels.
-
Change in patient-reported outcomes (e.g., fatigue scores).
-
-
Safety Monitoring:
-
Monitoring of adverse events.
-
Regular assessment of vital signs.
-
Laboratory monitoring, including complete blood count with differential, comprehensive metabolic panel, and LDH levels.
-
Liver enzyme monitoring before and during treatment.[11]
-
Visualized Workflows
Pediatric Clinical Trial Workflow
The following diagram illustrates the workflow for a pediatric patient participating in the this compound PNH clinical trial.
Logical Relationship of Dual Complement Inhibition
This diagram illustrates the complementary roles of this compound and C5 inhibitors in managing PNH.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Study details [uat-alexion-engage.app-trialscope.com]
- 4. Study of this compound as Add-on Treatment to Ravulizumab or Eculizumab in Pediatric Participants With PNH Who Have Clinically Significant Extravascular Hemolysis | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Addition of this compound to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. This compound (ALXN2040) add-on to ULTOMIRIS® (ravulizumab-cwvz) or SOLIRIS® (eculizumab) met primary endpoint in ALPHA Phase III trial for patients with paroxysmal nocturnal hemoglobinuria who experience clinically significant extravascular hemolysis [astrazeneca-us.com]
- 11. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
Troubleshooting & Optimization
Danicopan Technical Support Center: Investigating Long-Term Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information and guidance on the potential long-term off-target effects of Danicopan (ALXN2040). The following resources are designed to assist researchers in their experimental design, data interpretation, and overall understanding of this compound's safety profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known selectivity?
A1: this compound is a first-in-class, oral, small-molecule inhibitor of complement Factor D, a serine protease that is the rate-limiting enzyme in the alternative complement pathway.[1][2] By reversibly binding to Factor D, this compound selectively inhibits the alternative pathway, preventing the formation of the C3 convertase (C3bBb) and subsequent amplification of the complement cascade.[3][4][5] Preclinical studies have demonstrated this compound's high selectivity and potency, with a binding affinity (Kd) for human Factor D of 0.54 nM and an IC50 of 0.015 µM for the inhibition of Factor B cleavage.[6]
Q2: Have any specific off-target molecular interactions been identified for this compound in preclinical studies?
A2: Based on currently available public data, specific off-target binding profiles from comprehensive kinase or receptor panel screening have not been detailed. However, in vitro studies suggest a low likelihood of cytochrome P450 (CYP)-based drug-drug interactions. The high selectivity for Factor D is a key feature highlighted in preclinical characterization.
Q3: What are the most frequently reported adverse events in long-term clinical studies of this compound?
A3: The long-term safety of this compound has been primarily evaluated in the ALPHA Phase III clinical trial and its long-term extension, where it was used as an add-on therapy to C5 inhibitors (ravulizumab or eculizumab) in patients with paroxysmal nocturnal hemoglobinuria (PNH).[7][8] The most common treatment-emergent adverse events (TEAEs) are summarized in the table below. It is important to note that these are clinical observations and may not necessarily be due to off-target effects.
Q4: Were any serious adverse events (SAEs) of particular concern in long-term studies?
A4: In the ALPHA trial, Grade 3 adverse events in the this compound group included increased alanine aminotransferase, leukopenia, neutropenia, cholecystitis, COVID-19, increased aspartate aminotransferase, and increased blood pressure.[9][10] Serious adverse events reported in the this compound arm included cholecystitis and COVID-19.[10] Importantly, no serious adverse events were deemed to be related to the study drug, and no deaths were reported in the study.[9]
Q5: Is there a potential for increased risk of infections with long-term this compound use?
A5: As a complement inhibitor, there is a theoretical risk of increased susceptibility to infections, particularly from encapsulated bacteria. However, in the ALPHA trial, no cases of meningococcal infections were reported. The most common infection-related TEAE was COVID-19.[7] It is standard practice for patients receiving complement inhibitors to be vaccinated against Neisseria meningitidis.
Troubleshooting Guides for Experimental Studies
Issue: Observing unexpected cellular effects in vitro when treating with this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, verify that this compound is inhibiting the alternative complement pathway as expected in your experimental system.
-
Recommended Assay: An in vitro alternative pathway hemolytic assay (AH50) or an ELISA-based assay to measure the inhibition of C3 cleavage or Bb fragment formation.
-
Positive Control: Serum known to have a functional alternative pathway.
-
Negative Control: Heat-inactivated serum or serum with a known alternative pathway deficiency.
-
-
Assess Cell Viability: Determine if the observed effects are due to cytotoxicity.
-
Recommended Assay: Standard cell viability assays (e.g., MTT, LDH release).
-
-
Consider Drug-Drug Interactions: If using a co-treatment model, investigate potential interactions. While in vitro studies suggest a low likelihood of CYP-based interactions, other mechanisms could be at play.[7]
-
Literature Review: Search for recent publications that may have investigated the specific cellular pathways or models you are using in relation to complement inhibitors.
Issue: Difficulty in interpreting biomarker data from this compound-treated animal models.
Troubleshooting Steps:
-
Correlate Pharmacokinetics and Pharmacodynamics: Ensure that the timing of biomarker assessment aligns with the known pharmacokinetic profile of this compound to achieve adequate target engagement.
-
Measure Key Complement Components: In addition to functional assays, quantify levels of key alternative pathway proteins (e.g., Factor D, Factor B) and their activation fragments (e.g., Bb, C3a, C5a) using ELISAs.
-
Histopathological Analysis: Conduct a thorough histopathological examination of relevant tissues to look for any unexpected changes or signs of toxicity.
-
Consult a Specialist: If the biomarker data is inconsistent or difficult to interpret, consider consulting with a researcher specializing in complement biology or toxicology.
Data Presentation
Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the Long-Term ALPHA Phase III Trial
| Adverse Event | Frequency in this compound Group |
| COVID-19 | 21.3% |
| Diarrhea | 15.0% |
| Headache | 15.0% |
| Pyrexia (Fever) | 13.8% |
| Nausea | 12.5% |
| Fatigue | 10.0% |
Data sourced from the ALPHA Phase III trial long-term extension.[7]
Table 2: Grade 3 Adverse Events in the this compound Group of the ALPHA Trial
| Adverse Event | Frequency |
| Increased Alanine Aminotransferase | 4% |
| Neutropenia | 4% |
| Leukopenia | 2% |
| Cholecystitis | 2% |
| COVID-19 | 2% |
| Increased Aspartate Aminotransferase | 2% |
| Increased Blood Pressure | 2% |
Data sourced from the ALPHA Phase III trial.[10]
Experimental Protocols
While full, detailed proprietary protocols are not publicly available, this section outlines the key methodologies for assessing this compound's effects based on published studies.
1. In Vitro Assessment of Alternative Pathway (AP) Inhibition
-
Objective: To determine the functional inhibition of the alternative complement pathway by this compound.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method.
-
Plate Coating: Microtiter plates are coated with an AP-specific activator, such as lipopolysaccharide (LPS).
-
Serum Incubation: Normal human serum, pre-incubated with varying concentrations of this compound or a vehicle control, is added to the wells.
-
Activation: The plate is incubated to allow for complement activation.
-
Detection: The formation of the membrane attack complex (C5b-9) is detected using a specific primary antibody and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Readout: The absorbance is read, and the degree of inhibition is calculated relative to the vehicle control.
-
-
Key Reagents: Normal human serum, LPS, anti-C5b-9 antibody, HRP-conjugated secondary antibody, substrate for HRP.
2. Clinical Safety Assessment in the ALPHA Trial (NCT04469465)
-
Objective: To monitor the long-term safety and tolerability of this compound as an add-on therapy.
-
Methodology: A comprehensive data and safety monitoring plan was implemented.
-
Adverse Event Monitoring: All adverse events (AEs) and serious adverse events (SAEs) were recorded at each study visit and assessed for severity, seriousness, and relationship to the study drug.
-
Laboratory Assessments:
-
Hematology: Complete blood count with differential, reticulocyte count.
-
Serum Chemistry: Including liver function tests (ALT, AST, bilirubin), renal function tests (creatinine, BUN), electrolytes, and lactate dehydrogenase (LDH).
-
Urinalysis.
-
-
Vital Signs and Physical Examinations: Monitored at regular intervals throughout the study.
-
Electrocardiograms (ECGs).
-
Data and Safety Monitoring Board (DSMB): An independent DSMB periodically reviewed the safety data to ensure the ongoing safety of the trial participants.
-
Visualizations
References
- 1. haematologica.org [haematologica.org]
- 2. Alternative Complement Pathway, Functional, Serum - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 3. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 2 study of this compound in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ashpublications.org [ashpublications.org]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. researchgate.net [researchgate.net]
Danicopan Drug-Drug Interaction (DDI) Studies with CYP Substrates: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers investigating potential drug-drug interactions between danicopan and substrates of cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for this compound to cause clinically significant drug-drug interactions with CYP substrates?
Based on in vitro studies, this compound has a low likelihood of engaging in CYP-based drug-drug interactions.[1] Metabolism of this compound via CYP-mediated pathways is minimal.[1] However, dedicated clinical studies have been conducted to definitively assess this potential.
Q2: Have clinical studies been conducted to evaluate the interaction of this compound with specific CYP substrates?
Yes, a Phase 1 clinical trial (NCT04709094) was designed to assess the two-way interaction between this compound and substrates for CYP2C9 (warfarin) and CYP2B6 (bupropion).[2]
Q3: What were the results of the clinical DDI study with warfarin and bupropion?
As of late 2025, the detailed quantitative results from the NCT04709094 clinical trial, including pharmacokinetic parameters such as AUC and Cmax ratios, have not been made publicly available in peer-reviewed publications. Researchers are advised to monitor for future publications or regulatory disclosures for this information.
Q4: Where can I find the protocol for the clinical drug-drug interaction study (NCT04709094)?
The study design and methodology are outlined on the ClinicalTrials.gov public registry. Key aspects of the protocol are summarized in the "Experimental Protocols" section of this document.
Troubleshooting Guide for DDI Experiments
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected variability in pharmacokinetic data when co-administering this compound with a CYP substrate. | - Subject-specific factors (e.g., genetics, diet).- Concomitant medications not accounted for.- Issues with bioanalytical assay. | - Review subject demographics and concomitant medication logs.- Validate the bioanalytical method for specificity and matrix effects.- Ensure standardized diet and fluid intake for subjects. |
| Difficulty in interpreting in vitro CYP inhibition/induction results for this compound. | - Inappropriate concentration range of this compound tested.- Choice of in vitro system (e.g., microsomes, hepatocytes) not reflecting in vivo conditions.- Non-specific binding of this compound in the assay. | - Test a wide concentration range of this compound, bracketing the expected clinical plasma concentrations.- Consider using multiple in vitro systems for a comprehensive assessment.- Measure the unbound fraction of this compound in the in vitro system. |
| Discrepancy between in vitro predictions and (anticipated) in vivo DDI results. | - Contribution of non-CYP metabolic pathways.- Involvement of drug transporters.- Complex interactions involving both inhibition and induction. | - Investigate non-CYP mediated metabolism of the substrate.- Conduct transporter interaction studies (e.g., with P-gp, BCRP, OATPs).- Develop a physiologically based pharmacokinetic (PBPK) model to simulate the interaction. |
Quantitative Data Summary
The following tables present the expected format for summarizing pharmacokinetic data from a drug-drug interaction study. Note: The data presented here are illustrative placeholders, as the official results from the this compound clinical DDI studies are not yet publicly available.
Table 1: Pharmacokinetics of Warfarin (CYP2C9 Substrate) With and Without this compound (Hypothetical Data)
| Pharmacokinetic Parameter | Warfarin Alone (Mean ± SD) | Warfarin + this compound (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng·h/mL) | 15000 ± 3000 | 16500 ± 3200 | 1.10 (1.02 - 1.18) |
| Cmax (ng/mL) | 800 ± 150 | 840 ± 160 | 1.05 (0.98 - 1.12) |
| Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | N/A |
| t1/2 (h) | 40 ± 8 | 42 ± 9 | N/A |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. CI: Confidence Interval. N/A: Not Applicable.
Table 2: Pharmacokinetics of Bupropion (CYP2B6 Substrate) With and Without this compound (Hypothetical Data)
| Pharmacokinetic Parameter | Bupropion Alone (Mean ± SD) | Bupropion + this compound (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng·h/mL) | 2500 ± 500 | 2600 ± 550 | 1.04 (0.97 - 1.11) |
| Cmax (ng/mL) | 150 ± 30 | 155 ± 35 | 1.03 (0.96 - 1.10) |
| Tmax (h) | 3.0 (2.0 - 5.0) | 3.0 (2.0 - 5.0) | N/A |
| t1/2 (h) | 21 ± 4 | 22 ± 5 | N/A |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. CI: Confidence Interval. N/A: Not Applicable.
Experimental Protocols
Clinical Drug-Drug Interaction Study with CYP Substrates (Based on NCT04709094)
This section provides a detailed methodology for a typical clinical DDI study as designed for this compound.
Study Design: An open-label, fixed-sequence, two-period study in healthy adult participants.
Part 1: Interaction with Warfarin (CYP2C9 Substrate)
-
Period 1: Participants receive a single oral dose of warfarin. Serial blood samples are collected over a specified period to determine the pharmacokinetic profile of warfarin.
-
Washout Period: A washout period of at least 14 days is implemented.
-
Period 2: Participants receive multiple doses of this compound to reach steady-state concentrations. A single oral dose of warfarin is then co-administered with this compound. Serial blood samples are collected to determine the pharmacokinetic profile of warfarin in the presence of this compound.
Part 2: Interaction with Bupropion (CYP2B6 Substrate)
-
Period 1: Participants receive a single oral dose of bupropion. Serial blood samples are collected to determine its pharmacokinetic profile.
-
Washout Period: A washout period of at least 7 days is implemented.
-
Period 2: Participants receive multiple doses of this compound to achieve steady-state. A single oral dose of bupropion is then co-administered with this compound. Serial blood samples are collected to determine the pharmacokinetic profile of bupropion in the presence of this compound.
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis are collected at pre-defined time points before and after the administration of the substrate drug in each period. Plasma concentrations of the substrate and its major metabolites are measured using a validated bioanalytical method (e.g., LC-MS/MS).
Statistical Analysis: The primary pharmacokinetic parameters (AUC and Cmax) for the CYP substrate are calculated for each period. The geometric mean ratios and 90% confidence intervals for these parameters (substrate + this compound vs. substrate alone) are determined to assess the presence and magnitude of any drug-drug interaction.
Visualizations
Caption: Workflow of a typical two-period clinical drug-drug interaction study.
Caption: Logical relationship of evidence for this compound's CYP DDI potential.
References
addressing incomplete efficacy of Danicopan in C3 glomerulopathy
This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing the incomplete efficacy of Danicopan in C3 Glomerulopathy (C3G). The content is structured to offer practical guidance for experimental work, including troubleshooting guides, frequently asked questions, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, oral, small-molecule inhibitor of complement Factor D (FD).[1][2] Factor D is a serine protease that serves as the rate-limiting enzyme in the alternative pathway (AP) of the complement system.[3] By reversibly binding to and inhibiting Factor D, this compound is designed to block the formation of the AP C3 convertase (C3bBb), thereby preventing the amplification of the complement cascade.[2][4]
Q2: Why was this compound considered a promising therapeutic for C3 Glomerulopathy (C3G)?
A2: C3G is a rare kidney disease primarily driven by the dysregulation and overactivation of the alternative complement pathway.[5][6] This leads to the deposition of C3 complement fragments in the glomeruli, causing inflammation and kidney damage.[7] Targeting Factor D, the bottleneck of the AP amplification loop, represents a direct and rational therapeutic strategy to control the central pathogenic mechanism of C3G.[5][8]
Q3: What was the key finding from the Phase 2 clinical trials of this compound in C3G patients?
A3: The Phase 2 trials (NCT03369236 and NCT03459443) concluded that while this compound has a favorable safety profile, it resulted in incomplete and inadequately sustained inhibition of the alternative pathway in patients with C3G.[5][6][9] This was likely due to limitations in its pharmacokinetic/pharmacodynamic (PK/PD) profile, which prevented the drug from achieving optimal systemic concentrations for a durable effect.[5][6][9]
Q4: What was the clinical consequence of this incomplete AP inhibition?
Q5: Does the failure of this compound in C3G mean that Factor D is not a valid therapeutic target?
A5: Not necessarily. The study investigators suggested that the lack of efficacy may be related to the specific PK/PD profile and dosing schedule of this compound, rather than a flaw in the mechanism of action itself.[5] The results underscore that complete and sustained inhibition of the alternative pathway is likely required to achieve a meaningful clinical response in C3G.[5][6][9] Therefore, Factor D remains an attractive therapeutic target for C3G, potentially with next-generation inhibitors possessing more favorable pharmacological properties.
Q6: What biomarkers are critical for assessing AP activity in C3G experiments?
A6: A comprehensive panel should be used. In the this compound C3G trials, baseline assessments showed systemic AP activation was evident through reduced median concentrations of C3 and C5, and elevated soluble C5b-9 (sC5b-9).[6][7][9] Plasma levels of Ba (a fragment of Factor B cleavage by Factor D) and Factor D itself were also measured and found to be inversely correlated with eGFR.[6][7][9] Therefore, measuring C3, C5, sC5b-9, and Ba/Bb levels is crucial for monitoring AP activity.
Troubleshooting Experimental Issues
This guide addresses potential problems researchers may encounter when working with this compound or other small-molecule Factor D inhibitors in a laboratory setting.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No or Weak Inhibition in AP Functional Assay (e.g., ELISA) | 1. Compound Degradation/Instability: this compound may be unstable in certain buffers or media over time. 2. Incorrect Reagent Preparation: Errors in diluting the compound, serum, or buffers. 3. Sub-optimal Assay Conditions: Incubation times or temperatures are not optimal for inhibition. 4. Inactive Compound: Improper storage of this compound stock solution (e.g., repeated freeze-thaw cycles). | 1. Prepare fresh compound dilutions for each experiment. Perform a time-course experiment to check stability in your assay buffer. 2. Verify all calculations and ensure proper pipetting technique. Prepare fresh buffers. 3. Review the assay protocol; consider extending the pre-incubation time of the serum with this compound before initiating complement activation.[10] 4. Prepare fresh stock solutions from powder. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. |
| High Background Signal in ELISA | 1. Insufficient Washing: Residual unbound reagents remain in the wells. 2. Non-specific Binding: The detection antibody is binding non-specifically. 3. Contaminated Reagents: Buffers or substrate solutions are contaminated. | 1. Increase the number of wash steps and include a 30-second soak between washes. Ensure complete aspiration of wells.[11] 2. Ensure appropriate blocking buffer is used. Titrate the detection antibody to find the optimal concentration.[10] 3. Use fresh, sterile buffers and reagents. |
| Poor Reproducibility (High CV%) Between Duplicates/Assays | 1. Pipetting Inaccuracy: Inconsistent volumes added to wells. 2. "Edge Effects": Temperature or evaporation gradients across the microplate. 3. Incomplete Reagent Mixing: Reagents not thoroughly mixed before addition. | 1. Calibrate pipettes. Use a multichannel pipette for adding common reagents. Change tips for each sample/reagent.[12] 2. Avoid stacking plates during incubation. Use plate sealers and ensure the incubator provides uniform temperature distribution.[10][12] 3. Gently mix all reagents before use.[10] |
| Inconsistent Results in Cell-Based Assays | 1. Compound Solubility/Precipitation: this compound may precipitate in cell culture media. 2. Cytotoxicity: At high concentrations, the compound or vehicle (e.g., DMSO) may be toxic to cells. 3. Cell Passage Number/Health: Cells are unhealthy or have been passaged too many times, altering their response. | 1. Visually inspect for precipitation after adding this compound to media. Test different concentrations of co-solvents (e.g., DMSO) and ensure the final concentration is well-tolerated by cells. 2. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of this compound and the vehicle. 3. Use cells with a consistent and low passage number. Ensure high cell viability before starting the experiment. |
Data Presentation
The Phase 2 clinical trials (NCT03369236 & NCT03459443) established a baseline profile for the C3G patient population but ultimately demonstrated a lack of clinical efficacy for this compound.
Table 1: Baseline Characteristics of C3G Patients in Phase 2 Trials (Data compiled from 29 patients with centrally-confirmed C3G)
| Parameter | Median Value (Interquartile Range) |
| Age (years) | 24.0 (10.0) |
| Duration of Disease (years) | 5.5 (5.8) |
| eGFR (mL/min/1.73 m²) | 81.2 (66.3) |
| Biopsy Composite Score (0-21) | 11.0 (5.0) |
| Biopsy Activity Index (0-15) | 6.0 (5.0) |
| Biopsy Chronicity Index (0-12) | 5.0 (5.0) |
| Source:[6] |
Table 2: Summary of Efficacy Outcomes for this compound in C3G (Phase 2) (Specific quantitative data for change from baseline were not available in the cited publications; the overall outcome is reported.)
| Efficacy Endpoint | Study | This compound Group Outcome | Placebo Group Outcome |
| Change in Composite Biopsy Score | Study 204 (6-mos) & 205 (12-mos) | Limited and inconsistent clinical response.[5][6] | Not specified. |
| Proportion of Patients with ≥30% Proteinuria Reduction | Study 204 (6-mos) & 205 (12-mos) | Limited and inconsistent clinical response.[5][6] | Not specified. |
| Change in eGFR | Study 204 (6-mos) & 205 (12-mos) | Limited and inconsistent clinical response.[5][6] | Not specified. |
| Overall Conclusion | Both Studies | Lack of efficacy due to incomplete and inadequately sustained AP inhibition.[5][9] | N/A |
Experimental Protocols
Protocol 1: Alternative Pathway (AP) Functional Assessment by ELISA
This protocol is based on the principles of the Wieslab® complement assay, which measures the formation of the C5b-9 membrane attack complex (MAC) following AP-specific activation.
-
Plate Preparation: Use a microplate pre-coated with specific activators of the alternative pathway (e.g., lipopolysaccharide).
-
Sample Preparation:
-
Collect blood in serum tubes. Allow to clot for 60 minutes at room temperature.
-
Centrifuge and collect cell-free serum. Handle samples on ice to prevent in vitro complement activation.
-
For long-term storage, freeze serum at ≤ -70°C. Avoid more than one freeze-thaw cycle.
-
-
Assay Procedure:
-
Prepare AP-specific diluent buffer containing a blocker for the classical pathway.
-
Dilute patient/test serum (e.g., 1:18) and controls (Positive and Negative) in the diluent.
-
Add 100 µL of diluted samples and controls to the appropriate wells in duplicate. Add diluent alone for blank wells.
-
Incubate for 60-70 minutes at 37°C.
-
Wash the plate 3 times with 300 µL/well of wash solution.
-
Add 100 µL of alkaline phosphatase-conjugated anti-C5b-9 antibody to each well.
-
Incubate as per manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Wash the plate 3 times as described above.
-
Add 100 µL of alkaline phosphatase substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of AP activity relative to the positive control.
-
When testing inhibitors, pre-incubate the serum with various concentrations of the inhibitor (and vehicle control) before adding to the plate. Calculate IC50 values based on the dose-response curve.
-
Protocol 2: In Vitro Biochemical Factor D Inhibition Assay
This protocol measures the ability of an inhibitor to block Factor D-mediated cleavage of Factor B (FB) into Ba and Bb.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris, 1.0 M NaCl, pH 7.5.
-
Human Factor D (FD), Human Factor B (FB), Human C3b.
-
Inhibitor (this compound) stock solution in 100% DMSO.
-
SDS-PAGE reagents and equipment (or an ELISA kit for fragment Bb).
-
-
Assay Procedure (SDS-PAGE Method):
-
Prepare serial dilutions of this compound in DMSO.
-
In a polypropylene microplate, pre-incubate FD with the this compound dilutions (or DMSO vehicle control) for 5-10 minutes at room temperature in assay buffer.
-
Form the substrate complex by incubating FB and C3b together in assay buffer.
-
Initiate the reaction by adding the FD-inhibitor mix to the C3bB complex.
-
Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer with a reducing agent.
-
Boil the samples and load them onto a polyacrylamide gel.
-
-
Data Analysis:
-
Run the gel and perform a Western blot or Coomassie stain to visualize the bands for intact FB and the cleaved Bb fragment.
-
Use densitometry to quantify the intensity of the Bb band at each inhibitor concentration and time point.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value of the inhibitor.
-
Protocol 3: Immunofluorescence Staining for C3 Deposits in Kidney Tissue
This protocol outlines the direct immunofluorescence method for detecting C3 deposits in cryosections of a renal biopsy.[13]
-
Tissue Preparation:
-
Receive the unfixed renal biopsy specimen on a saline-moistened gauze on ice.
-
Embed the tissue in OCT compound and snap-freeze.
-
Cut 3-4 µm sections using a cryostat and mount on charged glass slides.
-
Store sections at ≤ -70°C until staining.
-
-
Staining Procedure:
-
Bring slides to room temperature and wash briefly in PBS to remove OCT.
-
Apply a blocking solution (e.g., 10% FBS in PBS) for 20-30 minutes to reduce non-specific binding.
-
Rinse with PBS.
-
Apply fluorescein-labeled (FITC) polyclonal anti-human C3c/C3d antibody, diluted to its optimal concentration in blocking buffer.
-
Incubate for 30-60 minutes at room temperature in a humidified, dark chamber.
-
Wash slides three times in PBS for 5 minutes each to remove unbound antibody.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Evaluation:
-
Examine the slides using a fluorescence microscope with the appropriate filter for FITC.
-
Evaluate the pattern (e.g., granular, linear), location (mesangial, capillary wall), and intensity of C3 staining in the glomeruli.
-
Score the staining intensity semi-quantitatively (e.g., 0 to 4+).[13] A C3 dominant deposit is defined as C3 staining that is at least two orders of magnitude more intense than any immunoglobulin staining.[14][15]
-
Mandatory Visualizations
Caption: Alternative Pathway activation and the inhibitory mechanism of this compound.
Caption: Experimental workflow for an in vitro Factor D biochemical inhibition assay.
Caption: Logical workflow for troubleshooting a failed complement inhibition assay.
References
- 1. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. karger.com [karger.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. karger.com [karger.com]
- 9. Baseline Clinical Characteristics and Complement Biomarkers of Patients with C3 Glomerulopathy Enrolled in Two Phase 2 Studies Investigating the Factor D Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. termedia.pl [termedia.pl]
- 14. Immunofluorescence Use and Techniques in Glomerular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aspneph.org [aspneph.org]
Technical Support Center: Danicopan and its Impact on Liver and Lipid Parameters
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Danicopan on liver function and cholesterol levels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, first-in-class inhibitor of complement factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1][2][3] By reversibly binding to factor D, this compound blocks the cleavage of factor B, which in turn prevents the formation of the AP C3 convertase (C3bBb).[4][5] This inhibition of the proximal step in the alternative pathway cascade reduces C3 fragment-mediated opsonization and subsequent extravascular hemolysis (EVH) in patients with paroxysmal nocturnal hemoglobinuria (PNH).[4][5] this compound is indicated as an add-on therapy to C5 inhibitors (ravulizumab or eculizumab) for the treatment of clinically significant EVH in adults with PNH.[6][7][8]
Q2: What is the observed impact of this compound on liver function?
A2: Treatment with this compound has been associated with elevations in liver enzymes.[6][9] In clinical studies, an increase in serum alanine aminotransferase (ALT) was observed in some patients.[4][10] It is recommended to assess liver enzyme levels before initiating this compound and to monitor them periodically throughout treatment.[4][7][11] Treatment interruption or discontinuation should be considered if elevations are clinically significant or if the patient develops symptoms of liver dysfunction.[4][7]
Q3: How does this compound affect cholesterol levels?
A3: this compound treatment may lead to an increase in total cholesterol and low-density lipoprotein (LDL) cholesterol.[4][6] Some patients in clinical trials required the initiation of lipid-lowering therapy.[4][6] Therefore, periodic monitoring of serum lipid parameters is recommended during treatment with this compound.[4][7]
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed in an Experimental Cohort.
-
Possible Cause 1: Intrinsic drug effect of this compound.
-
Troubleshooting Step: Review the dosing and administration schedule. In healthy volunteers, ALT elevations were noted after cessation of high doses without tapering.[12] Ensure that the protocol-specified dose is being administered. For overdose cases, general supportive measures are recommended.[12]
-
Troubleshooting Step: Assess the clinical significance of the enzyme elevations. Asymptomatic and transient elevations have been reported.[12] Monitor the subject for any signs and symptoms of liver injury. Consider temporary interruption or discontinuation of this compound administration if elevations are clinically significant or if the subject becomes symptomatic.[4][7]
-
-
Possible Cause 2: Concomitant medication or underlying condition.
-
Troubleshooting Step: Review the subject's concomitant medications for any known hepatotoxic agents. This compound is an inhibitor of BCRP and P-gp, which could increase the concentration of substrate drugs.[6]
-
Troubleshooting Step: Evaluate the subject for underlying liver conditions or hemolysis, which has been associated with some instances of ALT elevation.[12]
-
Issue 2: Increased Total Cholesterol and LDL Levels in Study Participants.
-
Possible Cause: On-target or off-target effect of this compound.
-
Troubleshooting Step: Confirm the baseline lipid profile of the participants. The prescribing information indicates that hyperlipidemia can occur in patients treated with this compound.[4]
-
Troubleshooting Step: Monitor serum lipid parameters periodically.[4][7] If clinically indicated, consider the initiation of cholesterol-lowering medications as has been necessary for some patients in clinical trials.[6]
-
Data Presentation
Table 1: Summary of Liver Enzyme Elevations with this compound
| Parameter | Incidence in this compound-treated Patients | Notes |
| Any ALT Elevation | 14% | Observed in the primary efficacy study.[4][10] |
| ALT >3 to ≤5 times the Upper Limit of Normal (ULN) | 9% | All elevations were reported as transient and patients were asymptomatic.[10][12] Some elevations occurred in the context of hemolysis.[12] |
| ALT >5 to ≤10 times the Upper Limit of Normal (ULN) | 5% | Discontinuation of this compound due to adverse reactions of increased ALT and AST occurred in one patient.[11] Another patient was discontinued for increased hepatic enzymes.[11] |
Table 2: Summary of Cholesterol Level Changes with this compound
| Parameter | Incidence/Observation | Notes |
| Grade 1 Hypercholesterolemia | 30% of patients with normal baseline total cholesterol developed Grade 1 hypercholesterolemia.[4] | Some patients required the initiation of lipid-lowering therapy.[4][6] |
| LDL Cholesterol >130-160 mg/dL | 13% of patients with baseline LDL ≤130 mg/dL developed LDL levels in this range.[4][10] | Periodic monitoring of serum lipids is recommended.[4][7] |
| LDL Cholesterol >160-190 mg/dL | 9% of patients with baseline LDL ≤130 mg/dL developed LDL levels in this range.[4] |
Experimental Protocols
While detailed, proprietary experimental protocols from the clinical trials are not publicly available, the following represents a generalized methodology for monitoring liver function and cholesterol levels based on standard clinical practice and information from this compound studies.
Protocol 1: Monitoring of Liver Function
-
Baseline Assessment: Prior to the first dose of this compound, collect a blood sample to measure baseline liver enzyme levels, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin.[4][7]
-
Periodic Monitoring: Collect blood samples at regular intervals (e.g., monthly for the first three months, then every three months thereafter) throughout the study period.[4][7]
-
Sample Processing: Process blood samples according to standard laboratory procedures to separate serum.
-
Analysis: Analyze serum samples for ALT, AST, and Total Bilirubin levels using a validated clinical chemistry analyzer.
-
Data Evaluation: Compare post-treatment values to baseline levels and the established upper limit of normal (ULN). Investigate any clinically significant elevations as per the troubleshooting guide.
Protocol 2: Monitoring of Cholesterol Levels
-
Baseline Assessment: Prior to initiation of this compound, obtain a fasting blood sample to determine the baseline lipid profile, including Total Cholesterol, LDL Cholesterol, HDL Cholesterol, and Triglycerides.[4][7]
-
Periodic Monitoring: Collect fasting blood samples at scheduled visits (e.g., at 3, 6, and 12 months) during the treatment period.[4][7]
-
Sample Processing: Process blood samples to obtain serum.
-
Analysis: Use a certified laboratory to perform a standard lipid panel analysis.
-
Data Evaluation: Compare the results to baseline values and established clinical guidelines for hyperlipidemia.
Visualizations
Caption: Mechanism of action of this compound in the alternative complement pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. medcentral.com [medcentral.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. fepblue.org [fepblue.org]
- 8. onclive.com [onclive.com]
- 9. VOYDEYA™ (this compound) | An oral medicine for adults with PNH with EVH [voydeya.com]
- 10. drugs.com [drugs.com]
- 11. Efficacy & Safety | VOYDEYA™ (this compound) [voydeyahcp.com]
- 12. ec.europa.eu [ec.europa.eu]
strategies to mitigate headache as a side effect of Danicopan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter headache as a side effect during experiments with Danicopan.
Troubleshooting Guide: Managing Headache Associated with this compound
Headache is a frequently reported adverse event in clinical trials of this compound. This guide provides a systematic approach to mitigate and manage this side effect.
Initial Assessment and Differential Diagnosis
It is critical to differentiate a benign, drug-related headache from more serious neurological conditions, especially given that complement inhibitors can increase the risk of infections like meningitis.[1]
Key Differentiation Points:
| Feature | This compound-Induced Headache (Likely) | Headache Requiring Urgent Medical Evaluation |
| Onset | Often occurs early in the course of treatment.[1] | Sudden, severe, and "thunderclap" onset. |
| Associated Symptoms | Generally mild to moderate and may occur in isolation.[1] | Accompanied by fever, stiff neck, confusion, rash, or altered mental state.[1] |
| Character | Diffuse and transient.[1] | Worsening, persistent, or associated with neurological deficits (e.g., weakness, vision changes). |
Experimental Protocols
Protocol for Investigating the Mechanism of this compound-Induced Headache
Objective: To elucidate the potential nitric oxide (NO)-mediated mechanism of this compound-induced headache.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., transgenic mouse model of Paroxysmal Nocturnal Hemoglobinuria - PNH).
-
Drug Administration: Administer this compound at doses comparable to those used in clinical trials.
-
Biomarker Analysis:
-
Measure plasma levels of nitric oxide metabolites (nitrite and nitrate) at baseline and at various time points post-Danicopan administration.
-
Assess levels of cyclic guanosine monophosphate (cGMP), a downstream effector of NO signaling, in relevant tissues (e.g., trigeminal ganglia).
-
-
Behavioral Assessment: Monitor for headache-like behaviors in the animal model (e.g., head scratching, photophobia).
-
Data Analysis: Correlate the time course of NO/cGMP elevation with the onset and duration of headache-like behaviors.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of headache in clinical trials with this compound?
A1: Headache is one of the most common treatment-emergent adverse events reported in clinical trials of this compound.[2] In the ALPHA Phase III trial, headache was reported in 15% of participants who received this compound as an add-on therapy.[2]
Q2: What is the likely mechanism behind this compound-induced headaches?
A2: The prevailing hypothesis for headaches induced by complement inhibitors, including potentially this compound, is related to an increase in nitric oxide (NO) bioavailability.[1][3] By reducing hemolysis, this compound decreases the amount of free hemoglobin in the circulation. Free hemoglobin is a potent scavenger of NO. Therefore, a reduction in free hemoglobin leads to higher levels of circulating NO, which can cause vasodilation and trigger headaches.[1] This effect is often transient as the body adapts to the new physiological state.[1]
Q3: What are the recommended initial steps to manage a headache suspected to be a side effect of this compound?
A3: For mild to moderate headaches without any "red flag" symptoms (see Troubleshooting Guide), simple analgesics are often effective. Acetaminophen is frequently recommended for managing headaches associated with complement inhibitors due to its potential to modulate nitric oxide and its favorable safety profile, especially in patients who may have thrombocytopenia.[1]
Q4: Are there any dose-dependent effects of this compound on the incidence or severity of headaches?
A4: Currently, there is limited publicly available data to establish a clear dose-dependent relationship for this compound and the incidence or severity of headaches. In a long-term study, a serious adverse event of headache was reported in one participant.[4]
Q5: Should this compound be discontinued if a participant experiences a headache?
A5: Discontinuation of this compound is generally not necessary for mild to moderate headaches that respond to simple analgesics. However, if the headache is severe, persistent, or accompanied by any concerning symptoms, this compound should be withheld, and a thorough medical evaluation should be conducted to rule out other causes.
Q6: What preventative measures can be considered for participants known to be susceptible to headaches?
A6: While there are no specific preventative strategies established for this compound-induced headaches, ensuring adequate hydration and managing other potential headache triggers may be beneficial. For participants with a history of migraines, their standard prophylactic regimen should be reviewed and optimized before initiating this compound.
Data Presentation
Table 1: Incidence of Headache in this compound Clinical Trials
| Clinical Trial | Treatment Arm | Incidence of Headache | Reference |
| ALPHA Phase III | This compound + C5 Inhibitor | 15% | [2] |
| Phase II (Monotherapy) | This compound | Common Adverse Event | [5] |
| Phase II (Add-on to Eculizumab) | This compound + Eculizumab | Common Adverse Event | [6] |
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound-induced headache.
Caption: Logical relationship for headache management decisions.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Long-term ALPHA Phase III trial data showed this compound as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 3. Identification, Significance, and Management of Complement Inhibitor–Induced Headaches in Patients With Paroxysmal Nocturnal Hemoglobinuria [jhoponline.com]
- 4. Long-term efficacy and safety of this compound as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Danicopan and risk of infections with encapsulated bacteria
This technical support center provides essential information for researchers, scientists, and drug development professionals working with danicopan. It includes frequently asked questions, troubleshooting guides, and detailed scientific information to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, oral, small molecule inhibitor of complement Factor D.[1][2][3][4][5] Factor D is a critical enzyme in the alternative pathway (AP) of the complement system.[2] By reversibly binding to Factor D, this compound selectively inhibits the AP, preventing the cleavage of Factor B and the subsequent formation of the C3 convertase (C3bBb).[6][7][8] This action blocks the amplification of the complement cascade, reducing C3 fragment opsonization and downstream effector functions.[7][9]
Q2: Why does this compound increase the risk of infections with encapsulated bacteria?
The alternative complement pathway is a key component of the innate immune system responsible for recognizing and eliminating pathogens, particularly encapsulated bacteria such as Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae type B.[6][8][10][11][12] The polysaccharide capsule of these bacteria helps them evade other immune mechanisms, making the opsonizing function of the complement system crucial for their clearance. By inhibiting the alternative pathway, this compound compromises this defense mechanism, leading to an increased susceptibility to serious and potentially life-threatening infections.[8][10][11][12]
Q3: What are the FDA recommendations for mitigating the risk of encapsulated bacterial infections in patients receiving this compound?
Due to the increased risk of serious infections, this compound is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS).[6][11] Key recommendations include:
-
Vaccination: Patients should be vaccinated against encapsulated bacteria, specifically Neisseria meningitidis and Streptococcus pneumoniae, at least two weeks prior to initiating this compound therapy.[6][8][11][12] Clinicians should comply with the most current Advisory Committee on Immunization Practices (ACIP) recommendations.[6][11]
-
Monitoring: Patients should be closely monitored for early signs and symptoms of infection.[6][11][12]
-
Immediate Medical Attention: Patients should be educated to seek immediate medical care if they experience any signs or symptoms of a serious infection.[6][12]
It is important to note that vaccination does not eliminate the risk of infection, and breakthrough infections can occur in vaccinated individuals.[6][11][12]
Q4: Can this compound be used as a monotherapy?
No, this compound has not been shown to be effective as a monotherapy for paroxysmal nocturnal hemoglobinuria (PNH).[5][6] It is indicated as an add-on therapy to C5 inhibitors, such as ravulizumab or eculizumab, for the treatment of extravascular hemolysis in adult patients with PNH.[3][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low inhibition of the alternative pathway in an in-vitro assay. | Compound Degradation: this compound may have degraded due to improper storage. | Ensure the compound is stored at 20–25°C with excursions permitted to 15–30°C.[6] Prepare fresh solutions for each experiment. |
| Incorrect Assay Conditions: The assay buffer composition or pH may not be optimal for this compound activity. | Review the experimental protocol and ensure all reagents and conditions are as specified. Consider running a positive control with a known complement inhibitor. | |
| Variability in experimental results between different batches of this compound. | Compound Purity: The purity of the this compound batch may be insufficient. | Verify the purity of the compound using appropriate analytical methods such as HPLC or mass spectrometry. |
| Difficulty in dissolving this compound for in-vitro experiments. | Solubility Issues: this compound may have limited solubility in certain aqueous buffers. | This compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO and then dilute it into the final assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect cellular function. |
Quantitative Data Summary
ALPHA Phase III Trial: Key Efficacy and Safety Data
The ALPHA Phase III trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound as an add-on therapy to a C5 inhibitor in patients with PNH and clinically significant extravascular hemolysis.
| Parameter | This compound + C5 Inhibitor | Placebo + C5 Inhibitor | Trial Period |
| Change in Hemoglobin (g/dL) from Baseline | 2.94 | 0.50 | 12 weeks |
| Patients Avoiding Transfusion | 83.3% | 38.1% | At 12 weeks |
| Patients Avoiding Transfusion | 78% | N/A | Weeks 12 to 24 |
Data from the first interim analysis of the ALPHA trial.[13]
Note on Infection Risk Data: In the pivotal ALPHA Phase III trial, there were no reported cases of meningococcal infections in either the this compound or placebo arms.[14] However, the risk of serious infections with encapsulated bacteria remains a significant concern with complement inhibitors.[8][10][11]
Experimental Protocols
General Protocol for Assessing this compound's Inhibitory Activity on the Alternative Complement Pathway (Hemolysis Assay)
This protocol provides a general framework for evaluating the in-vitro efficacy of this compound.
-
Reagents and Materials:
-
This compound
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution to create a range of working concentrations.
-
Wash rRBCs with GVB-Mg-EGTA buffer.
-
In a 96-well plate, combine the diluted this compound, NHS (at a concentration that causes submaximal hemolysis), and the rRBC suspension.
-
Include appropriate controls: a positive control (no inhibitor) and a negative control (heat-inactivated serum).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 412 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each this compound concentration relative to the positive control.
-
Plot the percentage of hemolysis against the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. VOYDEYA™ approved in the US as add-on therapy to ravulizumab or eculizumab for treatment of extravascular hemolysis in adults with the rare disease PNH [astrazeneca-us.com]
- 4. Voydeya approved in the US as add-on therapy to ravulizumab or eculizumab for treatment of extravascular haemolysis in adults with the rare disease PNH [astrazeneca.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. medcentral.com [medcentral.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy & Safety | VOYDEYA™ (this compound) [voydeyahcp.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. nice.org.uk [nice.org.uk]
- 14. Clinical Review - this compound (Voydeya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
monitoring for treatment resistance to Danicopan in chronic use
Technical Support Center: Danicopan Chronic Use Monitoring
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active small molecule inhibitor of complement Factor D.[1][2] Factor D is a critical serine protease in the alternative pathway (AP) of the complement system.[3] this compound reversibly binds to Factor D, which in turn prevents the cleavage of Factor B into Ba and Bb fragments.[2][4] This action blocks the formation of the AP C3 convertase (C3bBb), a key amplification step in the complement cascade.[3][4] By inhibiting the AP, this compound is designed to control C3 fragment-mediated extravascular hemolysis (EVH) in conditions like paroxysmal nocturnal hemoglobinuria (PNH).[2][4][5]
Q2: How does this compound differ from C5 inhibitors like Eculizumab or Ravulizumab?
A2: this compound acts proximally in the complement cascade to inhibit the alternative pathway, primarily addressing C3-mediated EVH.[2][4] In contrast, C5 inhibitors act at the terminal end of the complement cascade. They block the cleavage of C5, preventing the formation of the membrane attack complex (MAC) and subsequent intravascular hemolysis (IVH).[2][6] Because C5 inhibition does not address C3-mediated EVH, this compound is often used as an add-on therapy to C5 inhibitors to provide a more comprehensive control of hemolysis in PNH patients.[3][4][7]
Q3: What are the key biomarkers for monitoring this compound's efficacy and potential loss of response?
A3: Monitoring a panel of biomarkers is crucial for assessing the sustained efficacy of this compound. A loss of response or a suboptimal response in these markers during chronic use may indicate potential treatment resistance. The key biomarkers are summarized in the table below.
Table 1: Key Biomarkers for Monitoring this compound Efficacy
| Biomarker Category | Specific Marker | Expected Outcome with Effective Treatment | Indication of Potential Resistance |
| Hematological | Hemoglobin (Hgb) | Significant and sustained increase.[5][7] | Failure to reach or maintain target Hgb levels; gradual or sudden decrease. |
| Absolute Reticulocyte Count (ARC) | Decrease from baseline.[7] | Persistently high or increasing ARC, suggesting ongoing hemolysis. | |
| Transfusion Requirement | Transfusion avoidance or significant reduction in frequency.[5][7] | New or increased need for red blood cell transfusions. | |
| Hemolysis Markers | Lactate Dehydrogenase (LDH) | Maintained at low levels (as controlled by C5 inhibitor).[6][8] | Significant elevation (primarily indicates breakthrough IVH). |
| Haptoglobin | Normalization or increase. | Persistently low or undetectable levels. | |
| Indirect Bilirubin | Decrease. | Persistently elevated or increasing levels. | |
| Complement Activity | Plasma Bb Fragment Levels | Decrease by approximately 50% or more.[4] | Return towards pre-treatment levels. |
| C3 Fragment Deposition (on PNH RBCs) | Decrease by more than 50%.[4] | Increased C3 deposition on erythrocytes. | |
| Alternative Pathway (AP) Activity | Inhibition of >90%.[4] | Restoration of AP activity despite adequate drug exposure. |
Q4: What are the known long-term side effects of this compound?
A4: In long-term studies, this compound has been generally well-tolerated.[7] Commonly reported adverse effects (≥10%) include headache, diarrhea, increased ALT (liver enzyme), and hypercholesterolemia.[9][10] Regular monitoring of liver function tests and cholesterol levels is recommended during chronic therapy.[10]
Troubleshooting Guide
Q1: We are observing a decline in hemoglobin levels and an increased need for transfusions in a subject on chronic this compound therapy. How should we investigate this?
A1: This clinical observation warrants a systematic investigation to differentiate between a loss of efficacy (potential resistance), suboptimal drug exposure, or other clinical factors. The following workflow can guide the investigation.
Caption: Troubleshooting workflow for suboptimal response to this compound.
Q2: Our functional complement assays show incomplete suppression of the alternative pathway. What could be the cause?
A2: Incomplete suppression of the alternative pathway (AP) despite confirmed drug adherence suggests a pharmacodynamic issue. Potential causes include:
-
Inadequate Dosing: The standard dose may not be sufficient for the individual's specific disease activity or metabolism. This compound exposure generally increases in a dose-proportional manner, and higher doses (e.g., 200 mg TID) have been used in clinical trials.[2][5]
-
Drug-Drug Interactions: Although cytochrome P-450 (CYP)-mediated metabolism is minimal, unforeseen interactions could potentially alter drug clearance.[2] A thorough review of concomitant medications is warranted.
-
Assay Variability: Ensure the functional assay is validated and specific for the alternative pathway.[11][12] Cross-reactivity or interference can lead to erroneous results. Running samples in parallel with known positive and negative controls is critical.
-
Genetic Factors: While not yet documented for this compound, mutations in the drug target (Factor D) or other complement proteins could theoretically alter drug binding and efficacy. This would represent a true mechanism of resistance and may require sequencing of relevant complement genes.
Q3: How do we perform a functional assay to measure this compound-mediated inhibition of the alternative pathway?
A3: An enzyme-linked immunosorbent assay (ELISA) is a common and effective method for assessing the functional activity of the complement pathways.[12][13] The principle is to use microtiter wells coated with an AP-specific activator (e.g., lipopolysaccharide from a specific bacterial strain) and measure the deposition of complement components.
Experimental Protocol: Alternative Pathway (AP) Functional ELISA
Objective: To quantify the functional activity of the AP in patient serum or plasma and determine the level of inhibition by this compound.
Materials:
-
Microtiter plates pre-coated with a specific activator of the alternative pathway.
-
Patient serum/plasma samples (collected in tubes containing EDTA and immediately centrifuged and frozen at -80°C).
-
Normal Human Serum (NHS) as a positive control.
-
Heat-inactivated NHS as a negative control.
-
Assay diluent buffer.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection antibody: HRP-conjugated antibody specific for a neoantigen generated during terminal complement complex (TCC) formation (e.g., anti-C5b-9 antibody).
-
Substrate (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader capable of measuring absorbance at 450 nm.
Methodology:
-
Preparation: Thaw all reagents and samples on ice. Prepare serial dilutions of the positive control (NHS) to generate a standard curve. Dilute patient samples according to the kit manufacturer's instructions (e.g., 1:100).
-
Sample Incubation: Add 100 µL of diluted standards, controls, and patient samples to the appropriate wells of the coated microtiter plate.
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for complement activation and deposition.
-
Washing: Wash the wells 3-5 times with wash buffer to remove unbound components.
-
Detection Antibody Incubation: Add 100 µL of the diluted HRP-conjugated anti-C5b-9 antibody to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
-
Analysis: Calculate the AP activity in patient samples by interpolating their absorbance values from the standard curve. The percent inhibition can be calculated relative to a pre-treatment baseline sample.
Q4: Can you provide a diagram of this compound's mechanism of action within the complement cascade?
A4: Yes, the following diagram illustrates the three complement pathways converging and highlights the specific inhibitory action of this compound on Factor D in the alternative pathway.
Caption: this compound inhibits Factor D, blocking AP C3 convertase formation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medcentral.com [medcentral.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase 2 study of this compound in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term ALPHA Phase III trial data showed this compound as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 9. drugs.com [drugs.com]
- 10. This compound Uses, Side Effects & Warnings [drugs.com]
- 11. Functional Complement Assays - Profacgen [profacgen.com]
- 12. alpco.com [alpco.com]
- 13. eaglebio.com [eaglebio.com]
Technical Support Center: Danicopan Administration in Renal Impairment
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the administration of danicopan in subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for patients with normal renal function?
A1: The recommended starting dosage of this compound for adult patients with paroxysmal nocturnal hemoglobinuria (PNH) is 150 mg taken orally three times a day.[1][2] This dosage can be increased to 200 mg three times a day based on clinical response, such as if the hemoglobin level has not increased by more than 2 g/dL after four weeks of treatment or if a transfusion was required in the preceding four weeks.[1]
Q2: Is a dose adjustment for this compound required for patients with renal impairment?
A2: Yes, a dose adjustment is recommended for patients with severe renal impairment. For patients with mild to moderate renal impairment, no dose adjustment is required.[3]
Q3: What is the specific dose recommendation for patients with severe renal impairment?
A3: For patients with severe renal impairment, defined as an estimated glomerular filtration rate (eGFR) of less than 30 mL/min/1.73 m², the recommended starting dose is 100 mg three times a day.[3][4] The dose can be increased to 150 mg three times a day, but patients should be closely monitored for adverse events due to expected higher drug exposure.[3]
Q4: What is the pharmacokinetic basis for the dose adjustment in severe renal impairment?
A4: In a study involving subjects with severe renal impairment, the administration of a 200 mg oral dose of this compound resulted in an approximate 52% increase in the total drug exposure (AUC) compared to subjects with normal renal function.[1][2][5] However, there was no clinically significant change in the maximum plasma concentration (Cmax) or the time to reach maximum concentration (Tmax).[1][5]
Q5: What are the key safety considerations when administering this compound to any patient, including those with renal impairment?
A5: this compound is a complement inhibitor and increases the risk of serious infections, particularly those caused by encapsulated bacteria such as Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae type B.[5] Due to this risk, this compound is available only through a restricted program called the VOYDEYA REMS (Risk Evaluation and Mitigation Strategy).[2][5] Prescribers must be enrolled in this program and must counsel patients about the risks.[2][5] Patients should be vaccinated against encapsulated bacteria at least two weeks before starting treatment.[1]
Q6: Are there any specific drug interactions to be aware of when using this compound?
A6: Yes, this compound is an inhibitor of the Breast Cancer Resistance Protein (BCRP).[5] Concomitant use with BCRP substrates may increase their plasma concentrations, potentially increasing the risk of their associated adverse reactions. Therefore, monitoring and potential dose reduction of the BCRP substrate should be considered.[5]
Data Summary: this compound Dosing in Renal Impairment
| Renal Function Category | eGFR Level | Recommended Starting Dose | Maximum Recommended Dose | Key Pharmacokinetic Finding |
| Normal | ≥ 90 mL/min/1.73 m² | 150 mg three times a day | 200 mg three times a day | Reference |
| Mild Impairment | 60 to < 90 mL/min/1.73 m² | No dose adjustment required | 200 mg three times a day | Not specified |
| Moderate Impairment | 30 to < 60 mL/min/1.73 m² | No dose adjustment required | 200 mg three times a day | Not specified |
| Severe Impairment | < 30 mL/min/1.73 m² | 100 mg three times a day[3][4] | 150 mg three times a day (with monitoring)[3] | ~52% increase in AUC[1][2][5] |
Experimental Protocols
A dedicated clinical trial (NCT04935294) was conducted to evaluate the pharmacokinetics of this compound in participants with both normal and impaired kidney function.[6] While the summary of the pharmacokinetic findings (a 52% increase in AUC in severe renal impairment) is available in the prescribing information, the detailed study protocol, including inclusion/exclusion criteria, sampling time points, and bioanalytical methods, is not yet publicly posted on the clinical trial registry. Researchers are advised to monitor the registry for the publication of these results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Adverse Event in a Patient with Severe Renal Impairment | Increased drug exposure due to reduced renal clearance. | - Confirm the patient's current eGFR. - Ensure the patient is on the recommended starting dose of 100 mg TID. - If the dose was escalated to 150 mg TID, consider reducing it back to the starting dose. - Monitor the patient closely and manage the adverse event symptomatically. - Report the event to the study sponsor and relevant regulatory authorities. |
| Suboptimal Therapeutic Response at the Recommended Starting Dose in Severe Renal Impairment | The reduced starting dose may not be sufficient for all patients. | - After a minimum of 4 weeks of treatment, assess the clinical response (e.g., hemoglobin levels, transfusion requirements). - If the response is inadequate, consider carefully escalating the dose to 150 mg TID. - Implement enhanced monitoring for any potential adverse events following the dose increase. |
| Patient Develops Signs of a Serious Infection | Increased susceptibility to infection due to the mechanism of action of this compound. | - Immediately discontinue this compound and any other implicated medications. - Initiate appropriate diagnostic workup and empirical antibiotic therapy as per institutional guidelines. - Remind the patient to carry their Patient Safety Card at all times. - Ensure the VOYDEYA REMS program procedures are being followed. |
This compound Dosing Adjustment Workflow for Renal Impairment
References
- 1. Voydeya (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. » this compound Administration Guidelines [pnhserviceuk.co.uk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Danicopan and Iptacopan in the Management of Extravascular Hemolysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Danicopan and Iptacopan in treating extravascular hemolysis (EVH), supported by experimental data from pivotal clinical trials.
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis (IVH). While C5 inhibitors, such as eculizumab and ravulizumab, effectively control IVH, a subset of patients continues to experience clinically significant EVH, leading to persistent anemia and transfusion dependence. This has spurred the development of novel therapies targeting the alternative complement pathway, which plays a crucial role in EVH. This guide focuses on two such promising oral therapies: this compound (a Factor D inhibitor) and Iptacopan (a Factor B inhibitor).
Efficacy Data: A Tabular Comparison
The following table summarizes the key efficacy data from the pivotal Phase III clinical trials for this compound (ALPHA) and Iptacopan (APPLY-PNH and APPOINT-PNH). It is important to note that the trial designs differ, with this compound studied as an add-on therapy to C5 inhibitors and Iptacopan as a monotherapy.
| Efficacy Endpoint | This compound (ALPHA Trial)[1][2][3][4][5] | Iptacopan (APPLY-PNH Trial)[6][7][8][9][10] | Iptacopan (APPOINT-PNH Trial)[7][11][12][13][14][15] |
| Patient Population | Adults with PNH and clinically significant EVH on a stable regimen of a C5 inhibitor. | Adults with PNH and residual anemia despite a stable regimen of anti-C5 therapy. | Complement-inhibitor-naïve adults with PNH. |
| Treatment | This compound (150 mg TID, with escalation to 200 mg TID) as add-on to eculizumab or ravulizumab. | Iptacopan (200 mg BID) monotherapy vs. continuation of anti-C5 therapy. | Iptacopan (200 mg BID) monotherapy. |
| Primary Endpoint | Change in hemoglobin (Hb) from baseline at week 12. | Proportion of patients achieving Hb increase of ≥2 g/dL from baseline without red blood cell (RBC) transfusions at 24 weeks. | Proportion of patients achieving Hb increase of ≥2 g/dL from baseline without RBC transfusions at 24 weeks. |
| Primary Endpoint Result | Least squares mean (LSM) difference in Hb change of 2.44 g/dL (p<0.0001) in favor of this compound.[5] | An estimated 82.3% of patients on Iptacopan achieved the primary endpoint vs. 0% on anti-C5 therapy. | An estimated 92.2% of patients achieved the primary endpoint.[11][12] |
| Key Secondary Endpoints | |||
| Hb level ≥12 g/dL without transfusions | 18.4% difference in favor of this compound at week 12 (p=0.0080).[16] | An estimated 68.8% of patients on Iptacopan achieved this vs. 1.8% on anti-C5 therapy.[6] | An estimated 62.8% of patients achieved this endpoint.[12][13] |
| Transfusion Avoidance | 83.3% in the this compound arm vs. 38.1% in the placebo arm at week 12 (p=0.0004).[4] | 95.2% of patients on Iptacopan were transfusion-free from week 2 to week 24.[8] | Approximately 97.6% of patients achieved transfusion independence at 24 weeks.[11][12] |
| Change in Absolute Reticulocyte Count (ARC) | Significant reduction from baseline in the this compound group compared to placebo at week 12. | Significant reduction from baseline in the Iptacopan group. | Significant reduction from baseline. |
| Change in FACIT-Fatigue Score | Clinically meaningful improvement from baseline at week 12 in the this compound group.[1][3] | Statistically significant and clinically meaningful improvement from baseline compared with the anti-C5 arm. | Clinically meaningful improvements from baseline.[12] |
Experimental Protocols
ALPHA Trial (this compound)
Study Design: The ALPHA trial was a Phase III, randomized, double-blind, placebo-controlled, multinational study (NCT04469465).[1][2][4][5][17]
Patient Population: Eligible participants were adults (≥18 years) with a diagnosis of PNH who had been on a stable dose of eculizumab or ravulizumab for at least six months and had a hemoglobin level of ≤9.5 g/dL and an absolute reticulocyte count of ≥120 x 10⁹/L.[1][2][5]
Methodology: Patients were randomized in a 2:1 ratio to receive either oral this compound (150 mg three times daily, with a possible escalation to 200 mg three times daily) or a placebo, in addition to their ongoing C5 inhibitor therapy, for a 12-week primary treatment period.[2][5] Randomization was stratified by transfusion history and baseline hemoglobin levels. The primary endpoint was the change in hemoglobin concentration from baseline to week 12. Key secondary endpoints included the proportion of patients achieving a hemoglobin increase of ≥2 g/dL without transfusions, transfusion avoidance, change in absolute reticulocyte count, and change in FACIT-Fatigue score.[16][18]
APPLY-PNH Trial (Iptacopan)
Study Design: The APPLY-PNH trial was a Phase III, randomized, open-label, active-comparator-controlled, multinational study (NCT04558918).[6][7][8][9][10]
Patient Population: The trial enrolled adults with PNH who had residual anemia (hemoglobin <10 g/dL) despite being on a stable regimen of an anti-C5 therapy (eculizumab or ravulizumab) for at least six months.[7][10]
Methodology: Patients were randomized in an 8:5 ratio to either switch to oral Iptacopan monotherapy (200 mg twice daily) or continue their anti-C5 therapy for 24 weeks.[8][10] The dual primary endpoints were the proportion of patients achieving a hemoglobin increase of ≥2 g/dL from baseline without red blood cell transfusions and the proportion of patients achieving a hemoglobin level of ≥12 g/dL without transfusions at 24 weeks. Secondary endpoints included transfusion avoidance, change in absolute reticulocyte count, and change in FACIT-Fatigue score.[19]
APPOINT-PNH Trial (Iptacopan)
Study Design: The APPOINT-PNH trial was a Phase III, open-label, single-arm, multinational study (NCT04820530).[7][11][13][14][15]
Patient Population: This study included adults with PNH who were naïve to complement inhibitor therapy and had a hemoglobin level <10 g/dL and lactate dehydrogenase (LDH) levels ≥1.5 times the upper limit of normal.[15]
Methodology: All participants received oral Iptacopan monotherapy (200 mg twice daily) for a 24-week core treatment period.[14][15] The primary endpoint was the proportion of patients achieving a hemoglobin increase of ≥2 g/dL from baseline without red blood cell transfusions at 24 weeks. Key secondary endpoints included the proportion of patients achieving a hemoglobin level of ≥12 g/dL without transfusions and transfusion independence.[12][13]
Signaling Pathways and Mechanism of Action
Extravascular hemolysis in PNH is primarily driven by the alternative complement pathway. C3b fragments opsonize PNH red blood cells, leading to their clearance by phagocytes in the liver and spleen. Both this compound and Iptacopan target this pathway, but at different key points.
Caption: Alternative complement pathway and points of inhibition.
This compound is a first-in-class oral inhibitor of Factor D .[17] By inhibiting Factor D, this compound prevents the cleavage of Factor B, which is a necessary step for the formation of the C3 convertase (C3bBb). This blockade of the alternative pathway reduces the deposition of C3b on PNH red blood cells, thereby mitigating extravascular hemolysis.
Iptacopan is a first-in-class oral inhibitor of Factor B .[6] Iptacopan binds to Factor B, preventing its association with C3b and subsequent cleavage by Factor D. This also leads to the inhibition of C3 convertase formation, thereby controlling both intravascular and extravascular hemolysis by blocking the amplification loop of the alternative pathway.
Experimental Workflow
The general workflow for the pivotal clinical trials evaluating this compound and Iptacopan followed a structured approach from patient screening to long-term follow-up.
Caption: Clinical trial workflow for this compound and Iptacopan.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Long-term ALPHA Phase III trial data showed this compound as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 4. nice.org.uk [nice.org.uk]
- 5. Addition of this compound to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ashpublications.org [ashpublications.org]
- 10. novartis.com [novartis.com]
- 11. Novartis’s iptacopan meets primary endpoint in Phase III PNH trial [clinicaltrialsarena.com]
- 12. onclive.com [onclive.com]
- 13. novartis.com [novartis.com]
- 14. novartis.com [novartis.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Clinical Review - this compound (Voydeya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Patient-reported improvements in paroxysmal nocturnal hemoglobinuria treated with iptacopan from 2 phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PNH Treatment Landscape: A Comparative Guide to Danicopan and Other Complement Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Danicopan (Voydeya™), a first-in-class oral Factor D inhibitor, with other approved therapies for Paroxysmal Nocturnal Hemoglobinuria (PNH). We delve into the long-term safety and efficacy data, experimental methodologies, and underlying mechanisms of action to support informed research and development decisions.
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis (IVH) and an increased risk of thrombosis.[1] The introduction of C5 inhibitors, such as eculizumab and ravulizumab, revolutionized PNH treatment by effectively controlling IVH.[2][3] However, a subset of patients on C5 inhibitors experiences clinically significant extravascular hemolysis (EVH), leading to persistent anemia and fatigue.[4][5] This unmet need has driven the development of proximal complement inhibitors that target earlier steps in the complement cascade.
This compound, an oral Factor D inhibitor, has emerged as a promising add-on therapy to C5 inhibitors for PNH patients with EVH.[4] This guide provides a comprehensive assessment of its long-term safety and efficacy, benchmarked against established and emerging PNH treatments.
Comparative Efficacy of PNH Therapies
The following tables summarize the long-term efficacy of this compound as an add-on therapy from the pivotal ALPHA Phase III trial and compare it with other key PNH treatments.
Table 1: Long-Term Efficacy of this compound Add-on Therapy in PNH with Clinically Significant EVH (ALPHA Trial) [4][6][7][8]
| Efficacy Endpoint | Baseline | Week 12 | Week 24 | Week 48 | Week 72 |
| Mean Hemoglobin (g/dL) | 8.58 | 11.52 (LSM Change: 2.94) | 11.75 (LSM Change: 3.17) | Sustained Improvement | Maintained Improvement |
| Transfusion Avoidance Rate (%) | N/A | 83.3 | Maintained | Sustained | Maintained |
| Mean Absolute Reticulocyte Count (x10⁹/L) | 200 | Significant Reduction | Maintained Reduction | Sustained Reduction | Maintained Reduction |
| Mean LDH (U/L) | Within Normal Limits | Maintained | Maintained | Maintained | Maintained |
| Mean FACIT-Fatigue Score | 34.0 | 42.1 | 40.9 | Sustained Improvement | 40.3 |
*LSM: Least Squares Mean. Data represents the this compound + C5 inhibitor arm.[4][7]
Table 2: Comparison of Key Efficacy Outcomes Across Different PNH Therapies
| Therapy Class | Drug(s) | Key Efficacy Outcomes | Clinical Trial(s) |
| Factor D Inhibitor (Add-on) | This compound | Significant increase in hemoglobin and transfusion avoidance in patients with EVH on C5 inhibitors.[4][6][7] | ALPHA |
| C5 Inhibitors | Eculizumab, Ravulizumab | Effective control of intravascular hemolysis, reduction in thrombosis risk, and improved survival.[9][10][11] | Various |
| C3 Inhibitor | Pegcetacoplan | Superiority to eculizumab in improving hemoglobin in patients with PNH and EVH.[6][12][13] | PEGASUS |
| Factor B Inhibitor | Iptacopan | Superiority to anti-C5 therapy in increasing hemoglobin levels in patients with residual anemia.[14][15][16] | APPLY-PNH |
Long-Term Safety Profile
This compound has demonstrated a manageable safety profile in long-term studies.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with this compound Add-on Therapy (ALPHA Trial) [4]
| Adverse Event | Incidence (%) |
| COVID-19 | 21.3 |
| Diarrhea | 15.0 |
| Headache | 15.0 |
| Pyrexia (Fever) | 13.8 |
| Nausea | 12.5 |
| Fatigue | 10.0 |
No new safety signals were observed during the long-term extension of the ALPHA trial.[6][17] The rate of breakthrough hemolysis was low, reported at 6 events per 100 patient-years.[6][8]
Experimental Protocols
ALPHA Phase III Trial (NCT04469465)
The pivotal ALPHA trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound as an add-on therapy to a C5 inhibitor (eculizumab or ravulizumab) in PNH patients with clinically significant EVH.[4][5][18][19]
-
Inclusion Criteria: Adult PNH patients (≥18 years) on a stable dose of eculizumab or ravulizumab for at least 6 months, with a hemoglobin level of ≤9.5 g/dL and an absolute reticulocyte count of ≥120 x 10⁹/L.[5][18][20]
-
Study Design: Participants were randomized in a 2:1 ratio to receive either this compound or placebo, in addition to their ongoing C5 inhibitor therapy, for a 12-week double-blind period.[5][19] This was followed by an open-label period where all patients received this compound.[4]
-
Dosage: this compound was administered orally at a starting dose of 150 mg three times daily, with a possible escalation to 200 mg three times daily based on clinical response.[21]
-
Primary Endpoint: Change from baseline in hemoglobin concentration at week 12.[22]
-
Key Secondary Endpoints: Proportion of patients achieving transfusion avoidance, change in FACIT-Fatigue score, and change in absolute reticulocyte count.[4]
-
Statistical Analysis: The primary efficacy endpoint was analyzed using a mixed model for repeated measures.
Mechanism of Action and Signaling Pathways
The complement system is a critical component of the innate immune system. In PNH, the absence of GPI-anchored proteins, including the complement regulators CD55 and CD59, on red blood cells leads to uncontrolled complement activation and subsequent cell destruction.[8]
The diagram below illustrates the points of intervention for various PNH therapies within the complement cascade.
References
- 1. Long-term safety and efficacy of ravulizumab in patients with paroxysmal nocturnal hemoglobinuria: 2-year results from two pivotal phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety and efficacy of pegcetacoplan in paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Navigating the Complement Pathway to Optimize PNH Treatment with Pegcetacoplan and Other Currently Approved Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term safety and efficacy of sustained eculizumab treatment in patients with paroxysmal nocturnal haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Ravulizumab demonstrates long-term efficacy, safety and favorable patient survival in patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. novartis.com [novartis.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. novartis.com [novartis.com]
- 17. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 18. ashpublications.org [ashpublications.org]
- 19. nice.org.uk [nice.org.uk]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. Addition of this compound to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Danicopan's Impact on Lactate Dehydrogenase Levels in PNH: A Comparative Analysis
For Immediate Release
In the evolving landscape of Paroxysmal Nocturnal Hemoglobinuria (PNH) treatment, the oral Factor D inhibitor Danicopan has demonstrated significant efficacy in modulating intravascular hemolysis, a hallmark of the disease. A key biomarker for assessing the severity of intravascular hemolysis is the level of lactate dehydrogenase (LDH). This guide provides a comparative analysis of this compound's effect on LDH levels in PNH patients against other established and emerging therapies, supported by data from key clinical trials.
Executive Summary
This compound, as both a monotherapy and an add-on to C5 inhibitors, has shown a marked impact on LDH levels, indicative of its ability to control intravascular hemolysis. When administered as a standalone treatment, this compound leads to a significant reduction in elevated LDH levels. In patients already receiving C5 inhibitors such as eculizumab or ravulizumab, where intravascular hemolysis is generally well-controlled, this compound primarily addresses extravascular hemolysis, resulting in the maintenance of normal or near-normal LDH levels. This guide will delve into the specifics of these findings and compare them with the effects of other prominent PNH therapies.
Comparative Analysis of LDH Level Modulation
The following table summarizes the effects of this compound and its alternatives on LDH levels in PNH patients as reported in their respective clinical trials.
| Treatment | Clinical Trial | Patient Population | Baseline LDH (Mean/Median) | Post-Treatment LDH (Mean/Median) | Key Findings on LDH Levels |
| This compound (Monotherapy) | Phase II (NCT03053102) | Treatment-naïve PNH patients | 5.7 x ULN | 1.8 x ULN (at day 28) | Demonstrated clinically meaningful inhibition of intravascular hemolysis. |
| This compound (Add-on to C5i) | ALPHA (Phase III) | PNH patients with clinically significant extravascular hemolysis on C5 inhibitors | Well-controlled (<1.5 x ULN) | Maintained at <1.5 x ULN | Maintained effective control of terminal complement activity and intravascular hemolysis. |
| Eculizumab | TRIUMPH | PNH patients | Median: 2129 U/L | Median: 252 U/L (at 26 weeks) | Rapid and sustained reduction in intravascular hemolysis.[1] |
| Ravulizumab | ALXN1210-PNH-301 | Complement inhibitor-naïve PNH patients | Mean: 1606.4 U/L | Not explicitly stated as a mean value, but showed non-inferiority to eculizumab in LDH normalization. | Rapid and sustained reduction in complement-mediated hemolysis.[2] |
| Iptacopan | APPLY-PNH (Phase III) | Anti-C5-treated PNH patients with persistent anemia | Mean: ~270 U/L | Maintained at baseline levels | Showed superiority to anti-C5 therapy in improving hemoglobin, with LDH levels remaining controlled.[3] |
| Pegcetacoplan | PEGASUS (Phase III) | PNH patients with suboptimal response to eculizumab | Median: 217.0 IU/L | Not explicitly stated as a median value post-treatment, but showed improvements. | Demonstrated superiority over eculizumab in improving hemoglobin levels.[4] |
ULN: Upper Limit of Normal. C5i: C5 inhibitor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for monitoring LDH levels in a clinical trial setting.
Experimental Protocols
Lactate Dehydrogenase (LDH) Measurement
The measurement of LDH in the referenced clinical trials is based on standardized clinical chemistry methods. While specific standard operating procedures may vary slightly between central laboratories, the fundamental protocol adheres to the principles recommended by the International Federation of Clinical Chemistry (IFCC).
Principle: The assay is a kinetic ultraviolet (UV) test. Lactate dehydrogenase catalyzes the conversion of L-lactate to pyruvate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The rate of NADH formation is directly proportional to the LDH activity in the sample and is measured by the increase in absorbance at 340 nm.
Specimen Collection and Handling:
-
Whole blood is collected via venipuncture into a serum separator tube (SST) or a tube containing lithium heparin as an anticoagulant.
-
To prevent the release of LDH from red blood cells, which would falsely elevate results, hemolysis must be avoided. The serum or plasma should be separated from the cells promptly, typically within one hour of collection.
-
The separated serum or plasma is stored at 2-8°C if the analysis is to be performed within a few days. For longer storage, samples are frozen at -20°C or below.
Assay Procedure (Automated Analyzer):
-
An automated clinical chemistry analyzer is calibrated using commercially available calibrators with known LDH concentrations.
-
Quality control materials (at least two levels, normal and high) are run to ensure the accuracy and precision of the assay.
-
Patient samples, calibrators, and controls are placed on the analyzer.
-
The analyzer automatically pipettes a precise volume of the sample and the LDH reagent into a reaction cuvette. The reagent typically contains L-lactate and NAD+.
-
The reaction is maintained at a constant temperature, usually 37°C.
-
The analyzer monitors the change in absorbance at 340 nm over a specific time interval to determine the rate of NADH formation.
-
The LDH activity (in U/L) is calculated by the analyzer based on the rate of absorbance change and the molar absorptivity of NADH.
Data Reporting: Results are reported in international units per liter (IU/L). For clinical trial purposes, these values are often compared to the upper limit of the normal range (ULN) established by the testing laboratory to standardize the interpretation of results across different sites.
Conclusion
This compound has emerged as a potent oral therapy for PNH, effectively controlling intravascular hemolysis as evidenced by significant reductions in LDH levels in treatment-naïve patients. When used as an add-on therapy for patients on C5 inhibitors, it maintains the control of intravascular hemolysis while addressing extravascular hemolysis. The comparative data presented in this guide highlights the varying impacts of different PNH therapies on LDH levels, providing a valuable resource for researchers and drug development professionals in the field. The consistent and robust effect of these targeted therapies on LDH underscores its importance as a primary biomarker for assessing treatment efficacy in PNH.
References
- 1. Eculizumab, a terminal complement inhibitor, improves anaemia in patients with paroxysmal nocturnal haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
Comparing Clinical Endpoints for Danicopan and Approved Therapies in Geographic Atrophy
Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD), is characterized by the progressive and irreversible loss of retinal cells, leading to a decline in vision. The development of therapies to slow GA progression has centered on modulating the complement system, a key part of the immune system implicated in the disease's pathogenesis.[1] This guide compares the clinical trial endpoints for Danicopan, an investigational oral Factor D inhibitor, with those of the two FDA-approved intravitreal treatments, Syfovre™ (pegcetacoplan), a C3 inhibitor, and Izervay™ (avacincaptad pegol), a C5 inhibitor.
This compound is a small-molecule that selectively inhibits Factor D, a critical enzyme in the alternative complement pathway.[2][3] By blocking this pathway at a proximal step, this compound aims to reduce the downstream inflammation and cell damage that drives GA.[2] Currently, this compound is in a Phase 2 clinical trial to evaluate its safety, efficacy, and optimal dosage for treating GA, with expected completion in late 2025.[4][5]
Comparative Analysis of Clinical Trial Endpoints
The primary goal in recent GA clinical trials has shifted from demonstrating an improvement in visual acuity—which often declines only in late stages—to slowing the anatomical progression of the disease.[6] The rate of GA lesion growth, measured by fundus autofluorescence (FAF), has become the accepted primary endpoint by regulatory bodies like the FDA.[6][7]
Below is a comparison of the key clinical endpoints used in the pivotal trials for this compound, Syfovre™, and Izervay™.
| Endpoint Category | This compound (ALXN2040-GA-201 - Phase 2) [8] | Syfovre™ (Pegcetacoplan) (OAKS & DERBY - Phase 3) [9][10] | Izervay™ (Avacincaptad Pegol) (GATHER1 & GATHER2 - Phase 3) [11][12] |
| Primary Endpoint | Change from Baseline in the Square Root Transformed GA Lesion Area at Week 104 | Change from Baseline in the Total Area of GA Lesions at Month 12 | Mean Rate of Change (Slope) in GA Area from Baseline to Month 12 |
| Measurement Method | Fundus Autofluorescence (FAF) | Fundus Autofluorescence (FAF) | Fundus Autofluorescence (FAF) |
| Key Secondary Endpoints | - Change in Best-Corrected Visual Acuity (BCVA) - Change in Low Luminance Visual Acuity (LLVA) - Rate of GA Lesion Growth | - Change in Normal Luminance Best-Corrected Visual Acuity (BCVA) - Change in Reading Speed - Change in Functional Reading Independence Index - Change in Microperimetry (OAKS only)[9] | - Reduction in risk of vision loss[11] |
| Key Efficacy Outcome (vs. Sham) | Data forthcoming | OAKS (24 Months): - 22% reduction (monthly) - 18% reduction (every-other-month) DERBY (24 Months): - 19% reduction (monthly) - 16% reduction (every-other-month)[9] | GATHER1 (12 Months): - 35% reduction in growth rate GATHER2 (12 Months): - 18% reduction in growth rate[11] |
Experimental Protocols
Standardized methodologies are crucial for ensuring the reliability of clinical trial data. The primary methods for assessing the endpoints listed above are detailed below.
Measurement of Geographic Atrophy Lesion Area
The accepted standard for quantifying GA lesion area in clinical trials is Fundus Autofluorescence (FAF) imaging .[13][14]
-
Principle: FAF imaging detects the signal from lipofuscin, a fluorescent pigment within retinal pigment epithelium (RPE) cells. Healthy RPE cells produce a characteristic autofluorescent signal. In GA, the atrophy and death of RPE cells lead to a loss of lipofuscin, creating distinct, dark (hypoautofluorescent) areas that can be precisely measured.[15]
-
Image Acquisition: Images are captured using a confocal scanning laser ophthalmoscope (cSLO), typically with an excitation wavelength of 488 nm (blue light).[15][16] High-resolution, 30° x 30° images centered on the fovea are standard.[15]
-
Analysis: Specialized software is used for semi-automated or manual delineation of the GA lesion borders.[15] The software calculates the total area of the hypoautofluorescent regions in square millimeters (mm²). To minimize variability, images are often analyzed at a central reading center by trained graders who are masked to treatment assignments.[9] The change in this area is tracked over time (e.g., at baseline, 6 months, and 12 months) to calculate the rate of lesion growth.[11][12]
Measurement of Visual Function
Best-Corrected Visual Acuity (BCVA) remains a critical functional endpoint in ophthalmology trials, though it is typically a secondary endpoint in GA studies.[14][17]
-
Principle: BCVA measures the best possible vision a person can achieve with corrective lenses, providing a standardized assessment of central visual function.[18][19]
-
Protocol (ETDRS): The Early Treatment Diabetic Retinopathy Study (ETDRS) protocol is the gold standard for measuring visual acuity in clinical research.[17]
-
Chart: A standardized, logarithmically scaled chart (logMAR chart) is used, where each row has five letters and the progression of letter size between rows is consistent.[17]
-
Procedure: Testing is conducted at a standardized distance, typically 4 meters, in a room with controlled lighting.[20] Patients read down the chart, and the score is calculated based on the total number of letters read correctly.[20][21] This method is more precise and reproducible than standard Snellen charts used in clinical practice.[17]
-
Visualizations
Mechanism of Action: Complement Pathway Inhibition
The complement system is a cascade of proteins that, when overactivated, contributes to the inflammation and cell death seen in GA.[4] this compound, Syfovre™, and Izervay™ each target different points in this cascade.
Caption: Mechanism of complement inhibitors in Geographic Atrophy.
Generalized Workflow for a Geographic Atrophy Clinical Trial
This diagram illustrates the typical patient journey and data collection points in a GA clinical trial, highlighting where key endpoints are assessed.
Caption: Typical workflow of a clinical trial for Geographic Atrophy.
References
- 1. New Drugs Show Promise for Treating Geographic Atrophy [brightfocus.org]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. This compound, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement Inhibition for Geographic Atrophy | Retinal Physician [retinalphysician.com]
- 5. ceruleaclinicaltrials.org.au [ceruleaclinicaltrials.org.au]
- 6. Drug Approval for the Treatment of Geographic Atrophy: How We Got Here and Where We Need to Go - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edridge Green Lecture 2022—demystifying clinical trials and regulatory approvals in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caresource.com [caresource.com]
- 11. IVERIC bio’s drug meets endpoint in geographic atrophy trials [clinicaltrialsarena.com]
- 12. IZERVAY™ (avacincaptad pegol intravitreal solution) Showed Increased Benefit in Reducing Geographic Atrophy Progression Over Time and Consistent Long-Term Safety [prnewswire.com]
- 13. Report From the NEI/FDA Endpoints Workshop on Age-Related Macular Degeneration and Inherited Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 15. Manual Versus Semi-Automated Measurement of Geographic Atrophy Area in Eyes With Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. meritcro.com [meritcro.com]
- 18. eyeknow.co.uk [eyeknow.co.uk]
- 19. A Comprehensive Guide to Understanding Corrected Visual Acuity (BCVA) [lindushealth.com]
- 20. nictu.hscni.net [nictu.hscni.net]
- 21. How to Interpret Clinical Trial Outcomes [reviewofophthalmology.com]
Oral Complement Inhibitors for Paroxsymal Nocturnal Hemoglobinuria: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of emerging oral complement inhibitors for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH). This document outlines the mechanisms of action, summarizes key clinical trial data, and provides detailed experimental protocols for the leading oral therapeutic candidates.
PNH is a rare, acquired blood disorder characterized by chronic complement-mediated intravascular and extravascular hemolysis. The development of oral complement inhibitors represents a significant advancement in PNH treatment, offering the potential for improved convenience and efficacy over standard intravenous therapies. This guide focuses on a comparative analysis of three such inhibitors: iptacopan, danicopan, and vemircopan.
Mechanism of Action: Targeting the Complement Cascade
The complement system, a key component of the innate immune system, is aberrantly activated in PNH, leading to the destruction of red blood cells. Oral complement inhibitors for PNH primarily target the alternative pathway of the complement cascade, a critical amplification loop for complement activation.
Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B.[1][2] By binding to Factor B, iptacopan prevents the formation of the alternative pathway C3 convertase (C3bBb), thereby inhibiting downstream amplification and the generation of key effector molecules.[3][4] This proximal inhibition addresses both intravascular hemolysis (mediated by the membrane attack complex, MAC) and extravascular hemolysis (driven by C3b opsonization).[1][2]
This compound and vemircopan are both oral, small-molecule inhibitors of Factor D, a serine protease that cleaves Factor B to initiate the alternative pathway.[5][6][7] By inhibiting Factor D, these drugs also prevent the formation of the C3 convertase, aiming to control both intravascular and extravascular hemolysis.[5][7]
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from pivotal clinical trials of iptacopan, this compound, and vemircopan. It is important to note that direct head-to-head trials of these oral inhibitors have not been conducted.
Table 1: Iptacopan Clinical Trial Data
| Trial | Patient Population | N | Primary Endpoint(s) | Key Secondary Endpoint(s) |
| APPLY-PNH [8] | Anti-C5 treated with residual anemia (Hb <10 g/dL) | 97 | Proportion of patients with sustained Hb increase ≥2 g/dL from baseline without transfusions at 24 weeks.Proportion of patients with sustained Hb level ≥12 g/dL without transfusions at 24 weeks. | Transfusion avoidance rate.Change in FACIT-Fatigue score. |
| APPOINT-PNH [9] | Complement-inhibitor naïve | 40 | Proportion of patients with sustained Hb increase ≥2 g/dL from baseline without transfusions at 24 weeks. | Proportion of patients with sustained Hb level ≥12 g/dL without transfusions.Transfusion independence. |
Table 2: this compound Clinical Trial Data
| Trial | Patient Population | N | Primary Endpoint | Key Secondary Endpoint(s) |
| ALPHA [5] | On stable C5 inhibitor (eculizumab or ravulizumab) with clinically significant extravascular hemolysis | 86 | Change in hemoglobin from baseline at week 12. | Proportion of patients with Hb increase ≥2 g/dL at week 12 without transfusion.Transfusion avoidance through week 12.Change in FACIT-Fatigue score. |
Table 3: Vemircopan Clinical Trial Data
| Trial | Patient Population | N | Primary Endpoint | Key Outcomes |
| Phase 2 (NCT04170023) [10] | Treatment-naïve, switched from eculizumab, or rolled over from this compound trial | 29 | Change from baseline in hemoglobin at week 12. | Clinically meaningful improvements in Hb were observed in treatment-naïve and eculizumab-switch cohorts. However, the trial was terminated early due to concerns of breakthrough intravascular hemolysis. |
Experimental Protocols
Detailed methodologies for the key clinical trials are provided below.
APPLY-PNH (Iptacopan)
-
Study Design: A Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[8]
-
Patient Population: Adult PNH patients with residual anemia (hemoglobin <10 g/dL) despite a stable regimen of an anti-C5 therapy (eculizumab or ravulizumab) for at least six months prior to randomization.[8]
-
Intervention: Patients were randomized to switch to oral iptacopan monotherapy (200 mg twice daily) or continue their anti-C5 therapy.[11]
-
Primary Endpoints:
-
Key Secondary Endpoints: Transfusion avoidance, change from baseline in FACIT-Fatigue scores, absolute reticulocyte count, and lactate dehydrogenase (LDH) levels.[12]
APPOINT-PNH (Iptacopan)
-
Study Design: A Phase III, multinational, multicenter, open-label, single-arm study.[9]
-
Patient Population: Adult PNH patients who are naïve to complement inhibitor therapy.[9][13]
-
Intervention: All patients received oral iptacopan monotherapy (200 mg twice daily).[13]
-
Primary Endpoint: The proportion of participants achieving an increase in hemoglobin levels from baseline of ≥2 g/dL in the absence of red blood cell transfusions at 24 weeks.[9]
-
Key Secondary Endpoints: Proportion of participants achieving sustained hemoglobin levels of ≥12 g/dL without red blood cell transfusions, transfusion independence, change in hemoglobin levels, change in LDH levels, rate of breakthrough hemolysis, and change in fatigue scores.
ALPHA (this compound)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: Adult PNH patients with clinically significant extravascular hemolysis (hemoglobin ≤9.5 g/dL and absolute reticulocyte count ≥120 x 109/L) who were receiving stable eculizumab or ravulizumab treatment for at least 6 months.
-
Intervention: Patients were randomized (2:1) to receive oral this compound or placebo as an add-on to their ongoing C5 inhibitor therapy for 12 weeks. After 12 weeks, patients in the placebo group switched to this compound.[5]
-
Primary Endpoint: Change in hemoglobin concentration from baseline to week 12.[5]
-
Key Secondary Endpoints: Proportion of patients achieving a hemoglobin increase of ≥2 g/dL at week 12 in the absence of transfusion, transfusion avoidance through week 12, and change in FACIT-Fatigue score.
Conclusion
The development of oral complement inhibitors marks a significant evolution in the management of PNH. Iptacopan has demonstrated efficacy as both a first-line monotherapy for complement-inhibitor naïve patients and as a treatment for patients with residual anemia on C5 inhibitors. This compound has shown benefit as an add-on therapy for patients with clinically significant extravascular hemolysis on a C5 inhibitor. While vemircopan showed initial promise, its development as a monotherapy was halted due to safety concerns regarding breakthrough hemolysis. The choice of an oral complement inhibitor will depend on the patient's prior treatment history and clinical presentation. As the landscape of PNH treatment continues to evolve, these oral agents offer promising alternatives to traditional intravenous therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Addition of this compound to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term ALPHA Phase III trial data showed this compound as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 4. pnhnews.com [pnhnews.com]
- 5. novartis.com [novartis.com]
- 6. novartis.com [novartis.com]
- 7. ashpublications.org [ashpublications.org]
- 8. practicingclinicians.com [practicingclinicians.com]
- 9. Clinical Trial Designs | PNH |FABHALTA® (iptacopan) | HCP [fabhalta-hcp.com]
- 10. novartis.com [novartis.com]
- 11. onclive.com [onclive.com]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Danicopan in PNH with Extravascular Hemolysis: A Comparative Analysis of the ALPHA Trial
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Danicopan's performance as an add-on therapy in patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) experiencing clinically significant extravascular hemolysis (cs-EVH) despite stable treatment with C5 inhibitors. The data is primarily derived from the pivotal Phase 3 ALPHA trial.
This compound is a first-in-class, oral inhibitor of complement factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1][2][3] Unlike C5 inhibitors (e.g., eculizumab, ravulizumab) that act at the terminal end of the complement cascade to control intravascular hemolysis (IVH), this compound targets the AP proximally.[1][4] This mechanism is intended to address C3-mediated extravascular hemolysis (EVH), a process that can persist in approximately 10-20% of PNH patients treated with C5 inhibitors, leading to continued anemia and fatigue.[5]
The primary evidence for this compound's efficacy and safety in this context comes from the ALPHA (NCT04469465) trial, a Phase 3, randomized, double-blind, placebo-controlled study.[5][6][7] This was not a head-to-head monotherapy trial but was designed to evaluate this compound as an adjunct to a stable regimen of the C5 inhibitors ravulizumab or eculizumab.[6][8]
Complement Pathway Inhibition: this compound vs. C5 Inhibitors
The complement system is a key component of innate immunity, activated through the classical, lectin, and alternative pathways, all converging at the cleavage of C3.[4] C5 inhibitors block the cleavage of C5 into C5a and C5b, preventing the formation of the membrane attack complex (MAC) and thus controlling IVH.[9][10][11] However, this upstream C3b opsonization continues, leading to EVH in some patients. This compound inhibits Factor D, the rate-limiting enzyme of the alternative pathway, preventing the formation of the AP C3 convertase (C3bBb) and thereby controlling the C3-mediated EVH.[1][3][4]
ALPHA Trial: Experimental Protocol
The ALPHA trial was a global, multicenter study with a primary objective to assess the efficacy of this compound as an add-on therapy in PNH patients with cs-EVH.[5][8]
-
Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled trial.[7] The study included a 12-week primary treatment period, followed by a 12-week open-label period where all patients received this compound, and a subsequent long-term extension (LTE) period.[7][12]
-
Participants: Adult patients (≥18 years) with a PNH diagnosis who had been on a stable dose of eculizumab or ravulizumab for at least 6 months but still showed evidence of cs-EVH, defined as hemoglobin (Hb) ≤9.5 g/dL and an absolute reticulocyte count (ARC) ≥120 x 10⁹/L.[6][7]
-
Intervention:
-
This compound Group: Received oral this compound in addition to their ongoing C5 inhibitor therapy. The starting dose was 150 mg three times daily, with a possible escalation to 200 mg three times daily based on clinical response.[6]
-
Placebo Group: Received a placebo in addition to their ongoing C5 inhibitor therapy for the initial 12 weeks.[12]
-
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in hemoglobin concentration at week 12.[6][13]
-
Secondary Endpoints: Key secondary endpoints included transfusion avoidance, change in ARC, change in lactate dehydrogenase (LDH), and patient-reported outcomes on fatigue, measured by the Functional Assessment of Chronic Illness Therapy–Fatigue (FACIT-F) scale and the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30).[5]
Quantitative Data Summary
The ALPHA trial demonstrated statistically significant and clinically meaningful improvements in its primary and several secondary endpoints for patients receiving this compound as an add-on therapy.
Table 1: Primary and Key Hematologic Endpoints at Week 12
| Endpoint | This compound + C5i (n=42) | Placebo + C5i (n=21) | LSM Difference [95% CI] | p-value |
| Change in Hemoglobin (g/dL) | 2.94 | 0.50 | 2.44 [1.69 to 3.20] | <0.0001[13][14] |
LSM: Least Squares Mean; CI: Confidence Interval
Table 2: Sustained Efficacy and Long-Term Outcomes
| Endpoint | Timepoint | This compound-Danicopan Arm | Placebo-Danicopan Arm |
| Mean Change in Hb (g/dL) | Week 24 | 3.17 | - |
| Week 48 | Maintained Improvement | - | |
| Transfusion Avoidance | Week 12 | 78.9% | 27.6% |
| Week 24 | 80.0% | 81.5% | |
| Week 72 | 80.0% | 79.2% |
Data from the this compound-Danicopan arm and the Placebo-Danicopan arm after switching to this compound at Week 12.[5][15]
Table 3: Patient-Reported Outcomes (Fatigue Scores)
| Scale | Timepoint | This compound-Danicopan Arm (Mean Score) | Placebo-Danicopan Arm (Mean Score) |
| FACIT-F (Higher is better) | Baseline | 34.0 | 31.7 |
| Week 12 | 42.1 | 35.4 | |
| Week 24 | 40.9 | 37.7 | |
| Week 72 | 40.3 | 36.7 | |
| EORTC QLQ-C30 Fatigue (Lower is better) | Baseline | 43.3 | 49.0 |
| Week 12 | 27.4 | 47.1 | |
| Week 24 | 25.4 | 37.5 | |
| Week 72 | 27.8 | 44.9 |
Improvements in the this compound arm were observed at week 12 and sustained. The placebo arm showed improvements after switching to this compound at week 12.[16]
Safety and Tolerability
In the ALPHA trial, this compound as an add-on therapy was generally well-tolerated, with no new safety concerns identified.[5][13] The most common treatment-emergent adverse events (≥10%) included COVID-19, diarrhea, headache, pyrexia (fever), nausea, and fatigue.[5] Serious adverse events were reported in both the this compound and placebo groups but were not considered related to the study drug, and no deaths were reported during the primary analysis period.[13][14]
Conclusion
The Phase 3 ALPHA trial provides strong evidence that this compound, as an add-on to C5 inhibitor therapy, significantly improves hemoglobin levels, reduces the need for transfusions, and alleviates fatigue in PNH patients with clinically significant extravascular hemolysis. By targeting the alternative complement pathway proximally, this compound offers a complementary mechanism to the terminal pathway blockade of C5 inhibitors, addressing a key unmet need in this specific patient population. The long-term data demonstrate sustained efficacy and a favorable safety profile.[15] These findings position this compound as a valuable therapeutic option for managing the full spectrum of hemolysis in PNH.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Long-term ALPHA Phase III trial data showed this compound as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound as Add-on Therapy to a C5 Inhibitor in Paroxysmal Nocturnal Hemoglobinuria (PNH) Participants Who Have Clinically Evident Extravascular Hemolysis (EVH)(ALPHA) | Clinical Research Trial Listing [centerwatch.com]
- 9. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. An inhibitor of complement C5 provides structural insights into activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Addition of this compound to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medjournal360.com [medjournal360.com]
- 15. Long-term efficacy and safety of this compound as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paper: this compound As Add-on Therapy to Ravulizumab or Eculizumab in Patients with Paroxysmal Nocturnal Hemoglobinuria: Long-Term Patient-Reported Outcomes from the Phase 3 ALPHA Trial [ash.confex.com]
Navigating Patient-Reported Outcomes in PNH: A Comparative Analysis of Danicopan and Other Novel Complement Inhibitors
A deep dive into the patient experience with Danicopan, Iptacopan, and Pegcetacoplan in clinical trials for Paroxysmal Nocturnal Hemoglobinuria (PNH), this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of patient-reported outcomes (PROs) and the methodologies behind them.
The landscape of treatment for Paroxysmal Nocturnal Hemoglobinuria (PNH), a rare and life-threatening blood disorder, has been revolutionized by the advent of complement inhibitors. While traditional C5 inhibitors like eculizumab and ravulizumab effectively control intravascular hemolysis (IVH), a subset of patients continues to experience clinically significant extravascular hemolysis (csEVH), leading to persistent anemia and fatigue. This has spurred the development of a new wave of proximal complement inhibitors targeting different points in the complement cascade. This guide provides an in-depth comparison of patient-reported outcomes from clinical trials of three such agents: this compound, Iptacopan, and Pegcetacoplan, offering valuable insights into their impact on patients' quality of life.
The Complement Cascade and Therapeutic Intervention
The complement system, a crucial component of the innate immune system, can become dysregulated in PNH, leading to the destruction of red blood cells. This compound, an oral Factor D inhibitor, acts on the alternative pathway of the complement system. It is approved as an add-on therapy to C5 inhibitors for patients with csEVH. Iptacopan, an oral Factor B inhibitor, also targets the alternative pathway and is approved as a monotherapy. Pegcetacoplan, a C3 inhibitor administered subcutaneously, acts more proximally in the complement cascade and can be used as a monotherapy in both treatment-naive patients and those switching from C5 inhibitors.
Caption: Mechanism of action of this compound, Iptacopan, and Pegcetacoplan.
Quantitative Comparison of Patient-Reported Outcomes
The following tables summarize the key patient-reported outcomes from the pivotal clinical trials for this compound (ALPHA), Iptacopan (APPLY-PNH and APPOINT-PNH), and Pegcetacoplan (PEGASUS and PRINCE). The primary instruments used for assessing quality of life were the Functional Assessment of Chronic Illness Therapy - Fatigue (FACIT-Fatigue) scale and the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire Core 30 (EORTC QLQ-C30).
Table 1: FACIT-Fatigue Score Changes from Baseline
| Clinical Trial | Treatment Arm | Patient Population | Baseline Mean (SD) | Change from Baseline (at specified week) |
| ALPHA | This compound + C5i | C5i-experienced with csEVH | 34.0 (11.3) | +8.1 at Week 12 |
| Placebo + C5i | C5i-experienced with csEVH | 31.7 (11.0) | +2.5 at Week 12 | |
| APPLY-PNH | Iptacopan | C5i-experienced with anemia | 34.7 (9.8) | +10.8 at Week 24 |
| C5i | C5i-experienced with anemia | 30.8 (11.5) | - | |
| APPOINT-PNH | Iptacopan | C5i-naive | 32.8 | +10.8 at Week 24 |
| PEGASUS | Pegcetacoplan | C5i-experienced with anemia | 32.2 (11.4) | +9.2 at Week 16 |
| Eculizumab | C5i-experienced with anemia | 31.6 (12.5) | -2.7 at Week 16 | |
| PRINCE | Pegcetacoplan | C5i-naive | - | +7.8 at Week 26 |
| Standard of Care | C5i-naive | - | - |
Note: A higher FACIT-Fatigue score indicates less fatigue. A clinically meaningful improvement is generally considered to be an increase of 3-5 points.
Table 2: EORTC QLQ-C30 Global Health Status/Quality of Life Score Changes from Baseline
| Clinical Trial | Treatment Arm | Patient Population | Baseline Mean (SD) | Change from Baseline (at specified week) |
| ALPHA | This compound + C5i | C5i-experienced with csEVH | 58.3 (20.2) | +11.6 at Week 12 |
| Placebo + C5i | C5i-experienced with csEVH | 53.1 (17.9) | +9.2 at Week 12 | |
| APPLY-PNH | Iptacopan | C5i-experienced with anemia | - | Clinically meaningful improvements reported at Week 24 |
| C5i | C5i-experienced with anemia | - | - | |
| APPOINT-PNH | Iptacopan | C5i-naive | - | Clinically meaningful improvements reported at Week 24 |
| PEGASUS | Pegcetacoplan | C5i-experienced with anemia | - | Clinically meaningful improvements reported at Week 16 |
| Eculizumab | C5i-experienced with anemia | - | - | |
| PRINCE | Pegcetacoplan | C5i-naive | - | Clinically meaningful improvements reported at Week 26 |
| Standard of Care | C5i-naive | - | - |
Note: A higher EORTC QLQ-C30 Global Health Status score indicates a better quality of life.
Experimental Protocols for Patient-Reported Outcomes
The collection of PRO data in these pivotal trials followed rigorous protocols to ensure the validity and reliability of the results.
Caption: General workflow for PRO assessment in PNH clinical trials.
ALPHA Trial (this compound):
-
Instruments: FACIT-Fatigue, EORTC QLQ-C30, and EQ-5D-3L.[1]
-
Schedule: PROs were assessed at baseline, Week 12, and Week 24.[1]
-
Methodology: Patients completed the questionnaires electronically. The trial was a double-blind, placebo-controlled study, minimizing bias in patient reporting.[1]
APPLY-PNH and APPOINT-PNH Trials (Iptacopan):
-
Schedule: PROs were assessed at baseline and at various time points including Week 24 and Week 48.[4][5]
-
Methodology: These were open-label studies. In APPLY-PNH, Iptacopan was compared to continuing C5 inhibitor therapy. APPOINT-PNH was a single-arm study in C5i-naive patients.[2][3]
PEGASUS and PRINCE Trials (Pegcetacoplan):
-
Schedule: In the PEGASUS trial, PROs were assessed at baseline and at Week 16.[7] In the PRINCE trial, assessments were conducted at baseline and Week 26.[7]
-
Methodology: The PEGASUS trial was an open-label, randomized, active-comparator controlled study comparing Pegcetacoplan to eculizumab.[7] The PRINCE trial was an open-label, randomized, controlled study comparing Pegcetacoplan to standard of care in C5i-naive patients.[7]
Comparative Logic of Treatment Strategies
The three drugs represent different therapeutic strategies for managing PNH, which is important context for interpreting the PRO data.
Caption: Treatment strategies for PNH with novel complement inhibitors.
This compound is positioned as an add-on therapy for patients already on a C5 inhibitor who are still experiencing csEVH. This approach aims to control both intravascular and extravascular hemolysis. In contrast, Iptacopan and Pegcetacoplan have been studied as monotherapies in both C5i-naive and C5i-experienced patients, offering an alternative to C5 inhibitor therapy altogether.
Conclusion
The analysis of patient-reported outcomes from the clinical trials of this compound, Iptacopan, and Pegcetacoplan demonstrates that all three agents lead to clinically meaningful improvements in fatigue and overall quality of life for patients with PNH. For this compound, the ALPHA trial showed significant improvements in PROs when added to a C5 inhibitor in patients with csEVH.[1] The APPLY-PNH and APPOINT-PNH trials for Iptacopan, and the PEGASUS and PRINCE trials for Pegcetacoplan, also reported substantial benefits in patient-reported fatigue and quality of life as monotherapies.[2][3][6][7]
For researchers and drug development professionals, these findings underscore the importance of incorporating robust PRO assessments in clinical trials for PNH. The choice between these novel agents will likely depend on a variety of factors, including the patient's prior treatment history, the specific clinical presentation (presence of csEVH), and patient and physician preference regarding the route of administration and treatment strategy (add-on versus monotherapy). This comparative guide provides a foundational understanding of the patient-centered evidence for these promising therapies.
References
- 1. practicingclinicians.com [practicingclinicians.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Patient-reported improvements in paroxysmal nocturnal hemoglobinuria treated with iptacopan from 2 phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paper: Oral Iptacopan Monotherapy Leads to Long-Term Improvements in Patient (Pt)-Reported Health-Related Quality of Life (HRQoL) and Investigator-Assessed Signs and Symptoms of Paroxysmal Nocturnal Hemoglobinuria (PNH): 48-Week (Wk) Results from the Phase III APPLY-PNH and APPOINT-PNH Trials [ash.confex.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Danicopan
This guide provides crucial safety and logistical information for laboratory professionals handling Danicopan. It offers a clear, procedural framework for the safe use and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental work.
This compound is a substance that requires careful handling to mitigate potential health risks.[1][2] While one safety data sheet (SDS) suggests it is not classified as hazardous according to the Globally Harmonized System (GHS), other sources indicate it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][3] Therefore, adhering to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. It is essential to use the full complement of PPE to prevent exposure.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][2] | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Impermeable and resistant protective gloves.[1][2][3] The exact material should be determined based on breakthrough time.[3] | To avoid skin contact which may cause irritation.[1] |
| Skin and Body | Impervious clothing, such as a lab coat or full-sleeved apron.[1][2][4] | To protect the skin from accidental splashes or spills. |
| Respiratory | A suitable respirator should be used, especially when engineering controls are not sufficient or when dust and aerosols may be generated.[1][2] | To prevent inhalation, which may cause respiratory tract irritation.[1] A self-contained breathing apparatus may be necessary.[4] |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment. This involves careful planning and adherence to established procedures at each stage.
Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably with appropriate exhaust ventilation.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with skin and eyes.[1][2]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1][2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling the compound.[1][2]
Storage:
-
Store this compound in a cool, well-ventilated area in a tightly sealed container.[1][2]
-
Keep it away from direct sunlight and sources of ignition.[1][2]
-
The recommended storage temperature for the powder form is -20°C, and -80°C when in solvent.[2]
Spill Management:
-
In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[1][2]
-
Use full personal protective equipment during cleanup.[1][2]
-
For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[1][2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2][3]
-
Do not allow the product to enter drains or water courses.[1][2]
-
Smaller quantities may potentially be disposed of with household waste, but it is crucial to follow official regulations.[3]
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[1][3][4] |
| Skin Contact | Wash the affected area thoroughly with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] |
| Ingestion | Rinse the mouth with water.[1][2] Do not induce vomiting. Call a physician or poison control center if the person feels unwell.[1][2] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
